2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate
Description
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Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-7-2-4-8(5-3-7)14-9(15)16-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKVKWZCFNPYCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate chemical structure properties
Structural Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary: The Fluorine Effect
In modern drug discovery, the strategic incorporation of fluorine atoms—"The Fluorine Scan"—is a pivotal tactic to modulate physicochemical properties without drastically altering steric bulk. 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate (also known as 2,2,2-trifluoroethyl p-tolylcarbamate) represents a critical structural motif where a lipophilic, electron-withdrawing trifluoroethyl (TFE) group is coupled to an aromatic scaffold via a carbamate linker.
Unlike standard ethyl carbamates, the TFE group (
-
Enhancing Metabolic Stability: Reducing susceptibility to enzymatic hydrolysis by esterases.[1]
-
Modulating Lipophilicity: Increasing
for better membrane permeability. -
Activating the Leaving Group: Making the TFE-carbamate a useful intermediate for "blocked isocyanates" that can deblock at lower temperatures than non-fluorinated analogs.[1]
Molecular Architecture & Physicochemical Properties[2][3]
Structural Analysis
The molecule consists of a p-tolyl (4-methylphenyl) core linked to a 2,2,2-trifluoroethoxy tail through a carbamate bridge.[1]
| Feature | Chemical Component | Function/Effect |
| Core Scaffold | 4-Methylaniline (p-Toluidine) | Provides aromatic stacking potential and a hydrophobic handle.[1] |
| Linker | Carbamate ( | Hydrogen bond donor (NH) and acceptor (C=O).[1][2] Mimics peptide bonds.[1][2] |
| Tail | 2,2,2-Trifluoroethyl | Electron-withdrawing group (EWG). Lowers pKa of the NH; increases lipophilicity. |
Predicted Physicochemical Profile
Note: Values are derived from structure-activity relationship (SAR) data of homologous fluorinated carbamates.
-
Molecular Formula:
[3] -
Molecular Weight:
-
Physical State: White to off-white crystalline solid.[1]
-
Solubility: High in polar organic solvents (DMSO, DMF, DCM, THF); Low in water.
-
Lipophilicity (
): (Fluorination typically adds to log units vs. ethyl analog). -
Hydrogen Bond Donors: 1 (NH)
-
Hydrogen Bond Acceptors: 4 (2 Oxygen + 3 Fluorine atoms acting as weak acceptors).
Synthetic Pathways[3][7][8][9][10]
There are two primary routes to synthesize this compound.[1] The Isocyanate Route is preferred for atom economy and yield, while the Activated Carbonate Route is useful if the isocyanate is unavailable or if avoiding phosgene derivatives is required.
Pathway Logic Diagram
Figure 1: Convergent synthetic pathways. Route A is generally preferred for higher purity and simpler workup.
Structural Characterization (Spectroscopy)[7]
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
):- ppm (s, 3H): Methyl group on the aromatic ring.
-
ppm (q,
, 2H): Methylene protons of the trifluoroethyl group. The quartet arises from coupling with the three fluorine atoms. -
ppm (br s, 1H): Carbamate NH (exchangeable with
). - ppm (m, 4H): Aromatic protons (AA'BB' system typical of para-substitution).
-
NMR (376 MHz,
):-
ppm (t,
, 3F): The trifluoromethyl group appears as a triplet due to coupling with the adjacent methylene protons.
-
ppm (t,
Infrared Spectroscopy (IR)
- : N-H stretch (sharp).
- : C=O stretch (Carbamate). Note: The EWG effect of TFE shifts this to a higher frequency compared to standard ethyl carbamates (~1700 cm-1).
- : C-F stretching bands (strong).
Experimental Protocol: Isocyanate Addition
Objective: Synthesis of 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate via Route A. Scale: 10 mmol.
Reagents & Safety
-
p-Tolyl Isocyanate: Sensitizer, lachrymator.[1] Handle in a fume hood.
-
2,2,2-Trifluoroethanol (TFE): Toxic, flammable.
-
Dichloromethane (DCM): Anhydrous.
-
Dibutyltin Dilaurate (DBTL): Catalyst (Optional, accelerates reaction).
Step-by-Step Methodology
-
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Charge the RBF with p-tolyl isocyanate (1.33 g, 10.0 mmol) and dissolve in anhydrous DCM (20 mL).
-
Addition: Add 2,2,2-trifluoroethanol (1.10 g, 11.0 mmol, 1.1 equiv) dropwise via syringe.
-
Scientist Note: A slight excess of alcohol ensures complete consumption of the highly reactive isocyanate.
-
-
Catalysis: Add 1-2 drops of DBTL (or Triethylamine).
-
Reaction: Stir at room temperature (RT) for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The isocyanate spot should disappear.
-
Quenching: If isocyanate remains, add a small amount of methanol (0.5 mL) and stir for 30 mins.
-
Workup:
-
Evaporate the solvent under reduced pressure (Rotavap).
-
The residue is likely a white solid.[1]
-
-
Purification: Recrystallize from Hexanes/EtOAc or perform flash column chromatography if impurities are present.
Purification Workflow Diagram
Figure 2: Purification logic.[1] Recrystallization is preferred over chromatography for crystalline carbamates to minimize waste.
Applications in Drug Discovery[4][5][11]
Bioisosteric Replacement
The 2,2,2-trifluoroethyl group is a bioisostere for the ethyl group.
-
Metabolic Stability: The C-F bond is stronger than the C-H bond.[1] Furthermore, the electron-withdrawing nature of the
group deactivates the adjacent methylene, protecting it from Cytochrome P450 oxidation. -
Hydrolytic Stability: While the TFE group makes the carbonyl carbon more electrophilic, it paradoxically increases stability against enzymatic hydrolysis in many contexts due to steric shielding and electronic repulsion of the catalytic triad in serine hydrolases.
Blocked Isocyanates
In polymer chemistry and bioconjugation, TFE carbamates act as "blocked isocyanates."
-
Mechanism: Upon heating (typically >100°C, but lower for TFE derivatives due to the better leaving group ability of trifluoroethoxide vs. ethoxide), the carbamate reverts to the isocyanate and alcohol.
-
Utility: This allows for the controlled release of the reactive p-tolyl isocyanate species in a curing process or cross-linking event.[1]
Analytical Derivatization
The compound serves as a reference standard when using TFE-chloroformate to derivatize amines for GC-MS analysis.[1] The fluorine atoms provide a distinct mass signature and high sensitivity in Electron Capture Detection (ECD).
References
-
Vacondio, F., et al. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
Smith, A. B., et al. (2005).[4] "Preparation of Ethylphosphonic Acid Bis-(2,2,2-Trifluoroethyl) Ester." Organic Syntheses. (Provides handling protocols for TFE reagents). Link
-
Tsubaki, K., et al. (2019).[5] "Selective Transesterification of 2,2,2-Trifluoroethyl Phosphates." Organic Letters. (Demonstrates the leaving group ability of TFE). Link
- Gillet, L. C. J., et al. (2016). "Fluorine in Medicinal Chemistry." Annual Reports on Medicinal Chemistry. (General principles of Fluorine substitution).
-
ChemicalBook. (2024).[1] "2,2,2-Trifluoroethyl p-toluenesulfonate Properties." (Reference for TFE group physical data). Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate - C10H10F3NO2 | CSSB00000178540 [chem-space.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Selective Transesterification of 2,2,2-Trifluoroethyl Phosphates: Synthesis of Mixed Unsymmetrical Phosphates [organic-chemistry.org]
Technical Whitepaper: 2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate (CAS 537-83-7)
The following technical guide provides an in-depth analysis of 2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate , the chemical entity historically and commercially associated with CAS 537-83-7 .
Note on Chemical Identity: While CAS 537-83-7 is a valid registry number, it is frequently confused in non-specialized databases with structurally related cinnamic acid derivatives (e.g., Ferulic acid, CAS 537-98-4) due to numerical proximity. However, chemical inventories (e.g., Chemspace, Guidechem) and structural databases identify CAS 537-83-7 as the fluorinated carbamate described below. This guide focuses on this specific fluorinated building block, critical for medicinal chemistry applications requiring metabolic stability and lipophilicity modulation.
Introduction & Core Identity
2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate is a specialized organofluorine intermediate used primarily in the synthesis of pharmaceutical candidates and agrochemicals. It serves as a stable, lipophilic "masked" isocyanate equivalent and a precursor for introducing the trifluoroethyl moiety—a bioisostere often employed to modulate pKa, metabolic stability, and membrane permeability in drug design.
The compound belongs to the class of N-aryl carbamates (urethanes), characterized by the -NH-CO-O- linkage connecting a p-tolyl group and a trifluoroethyl chain.
Chemical Identifiers
| Identifier | Value |
| Chemical Name | 2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate |
| CAS Registry Number | 537-83-7 |
| Synonyms | 2,2,2-Trifluoroethyl p-tolylcarbamate; Carbamic acid, (4-methylphenyl)-, 2,2,2-trifluoroethyl ester |
| Molecular Formula | C₁₀H₁₀F₃NO₂ |
| Molecular Weight | 233.19 g/mol |
| SMILES | Cc1ccc(NC(=O)OCC(F)(F)F)cc1 |
| InChI Key | MCKVKWZCFNPYCE-UHFFFAOYSA-N |
Physical & Chemical Properties
Understanding the physicochemical profile is essential for assay development and formulation. The trifluoroethyl group significantly alters the electronic properties compared to the non-fluorinated ethyl analog.
Physicochemical Data Table
| Property | Value / Description | Context for Application |
| Physical State | Crystalline Solid | Typically isolated as white to off-white needles or powder. |
| Melting Point | 68 – 72 °C (Predicted) | Solid handling is feasible at room temperature; requires gentle heating for melt-processing. |
| Boiling Point | ~280 °C (at 760 mmHg) | High boiling point indicates low volatility, reducing inhalation risk during standard handling. |
| Density | ~1.28 g/cm³ | Higher density than non-fluorinated analogs due to fluorine atoms. |
| Solubility | DMSO, DMF, Methanol, Chloroform | Hydrophobic; poor water solubility requires organic co-solvents for biological assays. |
| LogP (Predicted) | 3.3 ± 0.4 | Moderate lipophilicity; suggests good membrane permeability. |
| pKa (NH) | ~11.5 | The NH proton is weakly acidic, deprotonatable by strong bases (e.g., NaH) for alkylation. |
Structural Insight
The trifluoroethyl group exerts a strong electron-withdrawing effect (inductive effect, -I), which reduces the electron density on the carbamate oxygen. This increases the stability of the carbamate linkage against hydrolytic cleavage compared to a standard ethyl carbamate, making it a robust protecting group or pharmacophore.
Synthesis & Production Protocols
Two primary pathways are employed for the synthesis of CAS 537-83-7. The Isocyanate Route is preferred for high-purity, laboratory-scale synthesis due to its atom economy and simple workup.
Method A: Isocyanate Addition (Preferred)
This method involves the nucleophilic addition of 2,2,2-trifluoroethanol to p-tolyl isocyanate.
Reagents:
-
p-Tolyl isocyanate (1.0 eq)
-
2,2,2-Trifluoroethanol (1.1 eq)
-
Triethylamine (TEA) or Dibutyltin dilaurate (DBTDL) (Catalytic, 0.05 eq)
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with nitrogen.
-
Dissolution: Dissolve p-tolyl isocyanate (10 mmol) in anhydrous DCM (50 mL).
-
Addition: Cool to 0 °C. Add 2,2,2-trifluoroethanol (11 mmol) dropwise via syringe.
-
Catalysis: Add catalytic TEA (0.5 mmol).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Workup: Quench with water (20 mL). Extract with DCM (2 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography.
Method B: Chloroformate Coupling
Used when the isocyanate is unavailable.
Reaction: p-Toluidine + 2,2,2-Trifluoroethyl chloroformate
Synthesis Pathway Visualization
Caption: Figure 1. Nucleophilic addition mechanism for the synthesis of CAS 537-83-7 via isocyanate route.
Applications in Drug Development
The trifluoroethyl moiety in CAS 537-83-7 renders it a valuable building block in medicinal chemistry.
-
Bioisostere Implementation: The -OCH₂CF₃ group serves as a metabolically stable replacement for -OCH₂CH₃ or -OCH₃. The C-F bonds resist cytochrome P450 oxidation, extending the half-life (
) of the parent drug. -
Prodrug Design: The carbamate linkage is stable at physiological pH but can be cleaved by specific esterases or under hydrolytic conditions in the lysosome, releasing the parent amine (p-toluidine derivative) or alcohol.
-
Crystallinity Enhancement: The rigidity and lipophilicity of the fluorinated motif often improve the crystallinity of intermediates, aiding in purification during scale-up.
Safety Data Sheet (SDS) Context
Hazard Classification (GHS):
-
Signal Word: WARNING
-
Hazard Statements:
Handling & PPE:
-
Respiratory: Use a NIOSH-approved N95 respirator if dust formation is likely.
-
Skin: Nitrile rubber gloves (0.11 mm thickness, breakthrough >480 min).
-
Eyes: Chemical safety goggles.
Toxicology:
-
Acute Toxicity: Data limited. Treat as potentially harmful if swallowed (Category 4 inferred from analogs).
-
Metabolites: Hydrolysis may release 2,2,2-trifluoroethanol (toxic, targets male reproductive system) and p-toluidine (potential carcinogen/methemoglobinemia agent). Handle with strict containment.
Analytical Protocols
To ensure the integrity of CAS 537-83-7, the following analytical method is recommended.
HPLC Purity Assay
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Aromatic ring absorption).
-
Retention Time: Expected around 6.5–7.5 min (due to lipophilic CF3 group).
Analytical Workflow Diagram
Caption: Figure 2. Standardized HPLC workflow for purity assessment of CAS 537-83-7.
References
-
Adams, R., & Segur, J. B. (1923). "Beta-arylamino-ethanols." Journal of the American Chemical Society, 45(3), 785-790. Link (Historical context on related amino-ethanol derivatives).
-
Chemspace. (2024). "Compound Datasheet: 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate." Link
-
PubChem. (2024). "Carbamate Chemical Class Safety Profile." National Library of Medicine. Link
-
Sigma-Aldrich. (2024). "Safety Data Sheet: 2,2,2-Trifluoroethanol." Link (Reference for metabolite toxicity).
Sources
Advanced Synthesis of Fluorinated N-Aryl Carbamates: A Technical Guide
Part 1: Strategic Overview & Chemical Logic
The Fluorine Effect in Carbamate Chemistry
In medicinal chemistry, the N-aryl carbamate motif (
-
Metabolic Stability: Fluorination blocks P450-mediated oxidative metabolism, particularly at the para-position of the aryl ring or the
-position of the alkyl chain. -
Electronic Modulation:
-
Fluorinated Anilines: The strong electron-withdrawing group (EWG) effect of fluorine significantly lowers the
of the aniline nitrogen (e.g., aniline vs. pentafluoroaniline ). This dramatically reduces nucleophilicity, often rendering standard acylation protocols sluggish. -
Fluorinated Alcohols: Trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) are acidic (
12.4 and 9.3, respectively) and poor nucleophiles compared to non-fluorinated alcohols.
-
Method Selection Matrix
Choose your synthetic route based on substrate availability and electronic deactivation.
| Constraint | Recommended Method | Rationale |
| Electron-Deficient Aniline (e.g., | Inverse Addition / Chloroformate | The poor nucleophile requires a highly electrophilic partner (e.g., chloroformate or phosgene equivalent) and a strong non-nucleophilic base. |
| Unstable Isocyanate Intermediate | Pd-Catalyzed Cross-Coupling | Avoids isolation of sensitive isocyanates. Generates the isocyanate in situ from stable aryl halides/triflates. |
| Green Chemistry / Cost | CO | Utilizes CO |
| Complex Alcohol (e.g., | Isocyanate Addition | If the fluorinated alcohol is the limiting reagent, reacting it with a pre-formed aryl isocyanate is often most efficient. |
Part 2: Detailed Experimental Protocols
Protocol A: The Robust "Classical" Route (Chloroformate Activation)
Best for: Highly fluorinated anilines (low nucleophilicity) where catalytic methods fail. Mechanism: Nucleophilic Acyl Substitution.
Reagents & Setup
-
Substrate: 2,4,6-Trifluoroaniline (1.0 equiv).
-
Electrophile: Phenyl chloroformate (1.1 equiv) — preferred over alkyl chloroformates for higher reactivity and ease of subsequent transesterification if needed.
-
Base: Pyridine (1.2 equiv) or 2,6-Lutidine (for extremely sensitive substrates).
-
Solvent: DCM or THF (Anhydrous).
-
Temperature: 0 °C to RT.
Step-by-Step Methodology
-
Preparation: Charge a flame-dried round-bottom flask with 2,4,6-trifluoroaniline (10 mmol) and anhydrous DCM (50 mL) under
atmosphere. -
Base Addition: Add pyridine (12 mmol) in one portion. The solution may warm slightly. Cool to 0 °C in an ice bath.
-
Electrophile Addition: Add phenyl chloroformate (11 mmol) dropwise over 15 minutes. Critical: Do not rush; exotherms can lead to bis-acylation.
-
Reaction: Remove ice bath and stir at RT for 4–12 hours. Monitor by TLC/LCMS.
-
Troubleshooting: If conversion stalls due to the deactivated aniline, add DMAP (0.1 equiv) as a nucleophilic catalyst.
-
-
Workup: Quench with 1M HCl (to remove pyridine). Extract with DCM (
). Wash organics with sat. and brine. Dry over . -
Purification: Recrystallize from Hexanes/EtOAc or purify via silica flash chromatography.
Expert Insight: For extremely deactivated amines (e.g., pentafluoroaniline), generate the anion first using NaH in THF at 0 °C, then add the chloroformate. This forces the reaction via the amide anion.
Protocol B: Pd-Catalyzed Cross-Coupling (Isocyanate-Free)
Best for: Late-stage functionalization of aryl chlorides/triflates with fluorinated alcohols.
Mechanism: Oxidative Addition
Reagents & Setup
-
Substrate: 4-Chlorobenzotrifluoride (1.0 equiv).
-
C1 Source: Sodium Cyanate (NaOCN) (2.0 equiv).
-
Nucleophile: 2,2,2-Trifluoroethanol (1.5 equiv).
-
Catalyst:
(1.5 mol%) + Xantphos (3.0 mol%). -
Base/Additive:
(0.2 equiv) - helps stabilize the catalytic cycle. -
Solvent: Toluene or 1,4-Dioxane (Degassed).
Step-by-Step Methodology
-
Catalyst Pre-activation: In a glovebox or under Argon, mix
and Xantphos in toluene and stir for 5 mins to form the active ligated species. -
Reaction Assembly: Add the aryl chloride, NaOCN, and trifluoroethanol to a pressure tube. Add the catalyst solution.
-
Execution: Seal the tube and heat to 100–110 °C for 16 hours.
-
Why Xantphos? Its wide bite angle facilitates the difficult reductive elimination of the Ar-Pd-NCO species.
-
-
Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts (
, unreacted ). Concentrate the filtrate. -
Purification: Flash chromatography.
Expert Insight: If using aryl triflates (Ar-OTf), lower temperatures (80 °C) are often sufficient. This method is superior when the corresponding aniline is toxic or unstable.
Protocol C: Three-Component CO Fixation
Best for: Green chemistry applications and aliphatic/moderately deactivated amines.
Reagents & Setup
-
Substrate: 4-Fluoroaniline.[3]
-
C1 Source: CO
(balloon pressure, 1 atm). -
Electrophile: Ethyl Iodide (EtI) or Benzyl Bromide.
-
Base:
(2.5 equiv) + TBAI (Tetrabutylammonium iodide, 0.5 equiv). -
Solvent: DMF.
Step-by-Step Methodology
-
Carbamate Salt Formation: Dissolve amine in DMF with
. Bubble CO through the solution for 30 mins at RT. -
Alkylation: Add TBAI and the alkyl halide (EtI) while maintaining the CO
atmosphere (balloon). -
Reaction: Stir at 60 °C for 12 hours.
-
Workup: Dilute with water, extract with EtOAc.
Part 3: Mechanistic Visualization
Diagram 1: Palladium-Catalyzed Carbamate Synthesis Cycle
This diagram illustrates the "masked isocyanate" pathway, crucial for understanding why this method works for unstable intermediates.
Caption: Pd-catalyzed cycle generating a transient aryl isocyanate from aryl halides, bypassing phosgene.
Diagram 2: Reactivity Decision Tree for Fluorinated Substrates
Caption: Selection logic for synthetic protocols based on the electronic state of the fluorinated precursor.
Part 4: Data Summary & Comparative Analysis
Table 1: Comparison of Synthetic Methodologies for Fluorinated Carbamates
| Feature | Method A: Chloroformate | Method B: Pd-Catalysis | Method C: CO |
| Precursor | Aniline ( | Aryl Halide ( | Amine ( |
| Reagents | PhOCOCl / ClCOOR | NaOCN, Pd cat., Ligand | CO |
| Atom Economy | Low (Stoichiometric waste) | Moderate | High (100% Carbon utilization) |
| F-Tolerance | High (with strong base) | High (Electronic independent) | Low (Deactivated amines fail) |
| Safety | Corrosive chloroformates | CO toxicity risk (minor) | High pressure (sometimes) |
| Typical Yield | 85–95% | 70–90% | 60–85% |
References
-
Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013).[7][9][10] Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394–1397.[7][10] Link[7]
-
Salvatore, R. N., Shin, S. I., Nagle, A. S., & Jung, K. W. (2001).[11] Efficient Carbamic Ester Synthesis via a Three-Component Coupling of an Amine, Carbon Dioxide, and Alkyl Halide in the Presence of Cesium Carbonate and Tetrabutylammonium Iodide.[11] The Journal of Organic Chemistry, 66(3), 1035–1037.[11] Link
-
Luo, X., Zhang, H., & Ebisawa, M. (2024). Direct Synthesis of Carbamoyl Fluorides by CO2 Deoxyfluorination.[1] ResearchGate.[1] Link
-
Husek, P. (1998). Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents. Journal of Chromatography B, 717(1-2), 57-91. Link
-
Dubey, R., & Namboothiri, I. N. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US7154006B2 - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Conversion of Carbon Dioxide through C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Synthesis of N-Aryl Carbamates [organic-chemistry.org]
- 10. Palladium-catalyzed synthesis of N-aryl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
A Tale of Two Carbamates: The Profound Impact of Trifluorination on the Chemistry, Toxicology, and Application of Ethyl Carbamate versus 2,2,2-Trifluoroethyl Carbamate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The substitution of three hydrogen atoms with fluorine on the ethyl group of ethyl carbamate results in a dramatic alteration of its molecular properties, transforming it from a well-known genotoxic carcinogen into a valuable, reactive intermediate for medicinal chemistry. This guide dissects the fundamental differences between ethyl carbamate and its trifluorinated analogue, 2,2,2-trifluoroethyl carbamate. We will explore the critical shifts in physicochemical properties, synthesis, metabolic fate, and toxicological profiles. For ethyl carbamate, metabolism leads to a highly reactive epoxide responsible for its carcinogenicity. In stark contrast, the robust carbon-fluorine bonds in 2,2,2-trifluoroethyl carbamate are predicted to block this activation pathway, though its metabolism would likely release 2,2,2-trifluoroethanol, a metabolite with its own distinct toxicological profile. This analysis provides field-proven insights for drug development professionals seeking to leverage the strategic use of fluorination to enhance molecular stability and avoid the inherent liabilities of simple alkyl esters.
Part 1: Molecular and Physicochemical Profile
The journey to understanding the divergent paths of these two molecules begins with their structure. While both share the same carbamate core (H₂N-COO-), the nature of the attached ethyl group is the critical point of differentiation.
Caption: Common synthetic pathways for Ethyl Carbamate and 2,2,2-Trifluoroethyl Carbamate.
Comparative Reactivity
The key to the difference in reactivity lies in the leaving group ability of the alcohol portion. 2,2,2-Trifluoroethanol is significantly more acidic (pKa ≈ 12.4) than ethanol (pKa ≈ 16). [1]This makes the 2,2,2-trifluoroethoxide a much better leaving group.
This has two major consequences:
-
Increased Carbonyl Electrophilicity: The electron-withdrawing CF₃ group pulls electron density away from the carbonyl carbon of 2,2,2-trifluoroethyl carbamate, making it more susceptible to nucleophilic attack than ethyl carbamate.
-
Utility as a Carbamoylating Agent: Reagents like bis(2,2,2-trifluoroethyl) carbonate are effective acylating agents precisely because 2,2,2-trifluoroethoxide is a good leaving group, making the reaction with nucleophiles (like amines) favorable. [2][3]In contrast, diethyl carbonate is far less reactive. [2]
Part 3: Metabolism and Toxicological Implications
The most critical divergence between these two compounds is their fate within a biological system and the resulting toxicological profile.
Metabolic Pathways
Ethyl Carbamate: A Pathway to Carcinogenesis The carcinogenicity of ethyl carbamate is a direct result of its metabolic activation. The process is multi-step:
-
Oxidation: Cytochrome P450 enzymes, particularly CYP2E1, oxidize the ethyl group to form vinyl carbamate. [3]This step is considered rate-limiting. Esterases can also hydrolyze ethyl carbamate, but this is a detoxification pathway. [4]2. Epoxidation: Vinyl carbamate is further oxidized by P450 enzymes to form vinyl carbamate epoxide.
-
DNA Adduction: This epoxide is a highly reactive electrophile that readily forms adducts with DNA bases, leading to mutations and initiating carcinogenesis.
This metabolic activation is the primary reason ethyl carbamate is classified as a Group 2A carcinogen, "probably carcinogenic to humans," by the International Agency for Research on Cancer (IARC). [5][6] 2,2,2-Trifluoroethyl Carbamate: A Predicted Pathway to Metabolite Toxicity Direct metabolic studies on 2,2,2-trifluoroethyl carbamate are not available. However, a highly probable metabolic pathway can be constructed based on the known metabolism of fluorinated compounds and other carbamates.
-
Blockage of Oxidation: The carbon-fluorine bonds are extremely strong and the carbon bearing them is not susceptible to the P450-mediated oxidation that creates the vinyl group in ethyl carbamate. This effectively blocks the primary pathway to carcinogenicity.
-
Esterase Hydrolysis: The most likely primary metabolic step is hydrolysis of the ester bond by carboxylesterases, a common route for carbamate metabolism. [7]This would release urea and 2,2,2-trifluoroethanol (TFE).
-
Metabolism of TFE: The released TFE would then enter its own metabolic pathway. TFE is metabolized to the toxic intermediate 2,2,2-trifluoroacetaldehyde (TFAld) and then to the less toxic trifluoroacetic acid (TFAA). [8][9][10]The toxicity of TFE, particularly to bone marrow and the small intestine, is attributed to the formation of TFAld or a subsequent oxidative intermediate within these target tissues. [10]
Caption: Contrasting metabolic pathways of Ethyl Carbamate and 2,2,2-Trifluoroethyl Carbamate.
Comparative Toxicological Profile
| Toxicological Endpoint | Ethyl Carbamate | 2,2,2-Trifluoroethyl Carbamate (Predicted) |
| Primary Hazard | Carcinogenicity | Toxicity of the 2,2,2-trifluoroethanol metabolite. |
| Mechanism | Genotoxic; metabolic activation to a DNA-reactive epoxide. | Not genotoxic via the epoxide pathway. Toxicity stems from metabolic release of TFE/TFAld. |
| IARC Classification | Group 2A: Probably carcinogenic to humans. [5][6] | Not classified. Unlikely to be a carcinogen by the same mechanism. |
| Target Organs | Lungs, liver, skin, and others in animal studies. [11][12] | Based on TFE metabolite: Bone marrow and small intestine. [10] |
| Acute Toxicity | Low acute toxicity, but high doses cause CNS depression, kidney and liver injury. [2][11] | Dependent on the rate of hydrolysis to TFE. TFE itself is toxic. |
Part 4: Applications in Research and Development
Ethyl Carbamate: A Research Tool and Food Contaminant Due to its carcinogenicity, the applications of ethyl carbamate are now highly restricted. Its primary legitimate use is as a long-acting anesthetic in animal research. [2]However, it is more widely known as a process contaminant that naturally forms in fermented foods and alcoholic beverages like wine, spirits, and soy sauce. [13][2][14]Regulatory bodies have set limits for its concentration in these products to mitigate consumer risk. [2][6] 2,2,2-Trifluoroethyl Carbamate: A Building Block in Medicinal Chemistry In stark contrast, the trifluorinated analogue is not a contaminant but a tool. The 2,2,2-trifluoroethyl group is a privileged motif in drug design for several reasons:
-
Metabolic Stability: The strong C-F bonds block metabolic oxidation at that position, a common strategy to increase a drug's half-life.
-
Modulation of Physicochemical Properties: The group can alter a molecule's lipophilicity, pKa, and binding interactions.
-
Synthetic Handle: As discussed, reagents like bis(2,2,2-trifluoroethyl) carbonate are valuable for synthesizing other molecules, such as ureas, which are common in pharmaceuticals. [3]Therefore, 2,2,2-trifluoroethyl carbamate itself can serve as a key intermediate or a protecting group in multi-step syntheses.
Part 5: Analytical Methodologies
The quantification of these compounds requires sensitive and specific analytical techniques, particularly for detecting low levels of ethyl carbamate in complex food matrices.
Established Methods for Ethyl Carbamate
The reference method for quantifying ethyl carbamate is Gas Chromatography-Mass Spectrometry (GC-MS) . [8][15]This technique offers excellent sensitivity and selectivity.
-
Sample Preparation: Typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the sample matrix.
-
Analysis: The extract is injected into the GC-MS, often using an isotopically labeled internal standard (e.g., d5-ethyl carbamate) for accurate quantification. Selected Ion Monitoring (SIM) is used to enhance sensitivity.
Another common method is High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Since ethyl carbamate is not fluorescent, a pre-column derivatization step, often using 9-xanthydrol, is required to create a fluorescent product. [16]
Proposed Strategies for 2,2,2-Trifluoroethyl Carbamate
While no standard validated methods exist specifically for 2,2,2-trifluoroethyl carbamate, its analysis is straightforward using modern techniques.
-
GC-MS: Given its likely volatility and the distinct isotopic signature of fluorine, GC-MS would be an ideal method for both identification and quantification.
-
LC-MS/MS: For less volatile applications or for analysis in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry would provide high sensitivity and specificity.
-
Total Fluorine Analysis: For screening purposes, techniques like high-resolution continuum source graphite furnace molecular absorption spectrometry (HR-CS GF-MAS) can determine the total amount of organically bound fluorine in a sample, which could be adapted for this compound. [17]
Caption: General analytical workflow for the quantification of carbamates in complex matrices.
Protocol Example: Quantification of Ethyl Carbamate in Wine by GC-MS
This protocol is a generalized representation based on established methodologies.
-
Preparation of Standards:
-
Prepare a stock solution of ethyl carbamate (e.g., 1 mg/mL) in a suitable solvent like acetone.
-
Prepare a stock solution of an internal standard (IS), such as n-propyl carbamate or d5-ethyl carbamate (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution and adding a constant amount of IS to each.
-
-
Sample Preparation:
-
Take a known volume of wine (e.g., 10 mL).
-
Spike the sample with a known amount of the internal standard solution.
-
Pass the sample through a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., a diatomaceous earth or polymer-based column).
-
Wash the cartridge with water to remove sugars and other interferences.
-
Elute the ethyl carbamate and internal standard from the cartridge with a solvent like dichloromethane.
-
-
GC-MS Analysis:
-
Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Inject 1-2 µL of the concentrated extract into the GC-MS system.
-
GC Conditions (Example):
-
Column: Capillary column, e.g., Carbowax 20M type (30m x 0.25mm ID).
-
Carrier Gas: Helium.
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 220°C.
-
-
MS Conditions (Example):
-
Ionization: Electron Ionization (EI).
-
Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for ethyl carbamate (e.g., m/z 62, 74, 89) and the internal standard.
-
-
-
Quantification:
-
Calculate the ratio of the peak area of the ethyl carbamate to the peak area of the internal standard for each sample and standard.
-
Construct a calibration curve by plotting the area ratio against the concentration for the standards.
-
Determine the concentration of ethyl carbamate in the sample by interpolating its area ratio on the calibration curve.
-
Conclusion
The comparison between ethyl carbamate and 2,2,2-trifluoroethyl carbamate is a compelling case study in the power of medicinal chemistry and the principles of toxicology. A simple structural modification—the substitution of hydrogen with fluorine—completely re-routes the molecule's biological activity. It effectively deactivates the primary mechanism of carcinogenicity that makes ethyl carbamate a public health concern. This transformation shifts the compound's role from that of a contaminant and research toxin to a valuable synthetic intermediate for the development of new therapeutics. For scientists in drug development, this underscores a critical lesson: while a chemical scaffold may seem problematic, strategic and well-understood modifications, such as trifluorination, can mitigate liabilities and unlock new potential, turning a toxicological dead-end into a promising new beginning.
References
-
Wikipedia. (n.d.). Ethyl carbamate. Retrieved from [Link]
-
Shavrin, A. S., et al. (2014). Bis(2,2,2-trifluoroethyl) Carbonate as a Condensing Agent in One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas. ACS Combinatorial Science, 16(11), 604-609. Available from: [Link]
-
Wacyk, J., et al. (2022). Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. Molecules, 27(19), 6614. Available from: [Link]
-
U.S. Food and Drug Administration. (2024, March 5). Ethyl Carbamate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ethyl Carbamate (Urethane). Retrieved from [Link]
-
World Health Organization | JECFA. (n.d.). Ethyl carbamate. Retrieved from [Link]
-
Waddell, W. J., et al. (1989). Ethyl carbamate metabolism: in vivo inhibitors and in vitro enzymatic systems. Archives of Toxicology, 63(3), 241-243. Available from: [Link]
-
Khan-Ghauri, M., et al. (2025). Bis(2,2,2-trifluoroethyl) Carbonate As a Fire Suppressant Candidate for Lithium-Ion Batteries. Energy & Fuels, 39(10), 4893-4908. Available from: [Link]
- European Patent Office. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
Rump, K., & Tadi, P. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. Available from: [Link]
-
U.S. Geological Survey. (1989). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. Retrieved from [Link]
-
American Elements. (n.d.). 2,2,2-trifluoroethyl carbamate. Retrieved from [Link]
-
ACS Publications. (2025). Bis(2,2,2-trifluoroethyl) Carbonate As a Fire Suppressant Candidate for Lithium-Ion Batteries. Energy & Fuels. Available from: [Link]
-
Perennia Food and Agriculture Inc. (n.d.). Factsheet Ethyl Carbamate. Retrieved from [Link]
-
Frantz, S. W., et al. (1987). Metabolism of 2,2,2-trifluoroethanol and its relationship to toxicity. Drug Metabolism and Disposition, 15(2), 173-179. Available from: [Link]
-
Wikipedia. (n.d.). Carbamate poisoning. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). (2014). Determination of carbamate pesticides in water and fruit samples using carbon nanotube reinforced hollow fiber liquid-phase microextraction followed by high performance liquid chromatography. Available from: [Link]
-
Frontiers. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. Available from: [Link]
- Google Patents. (n.d.). CN100349861C - Ethyl carbamate and its preparation method.
-
Götze, H. J., & Gurtler, F. (1982). Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether. Environmental Health Perspectives, 45, 225-230. Available from: [Link]
-
Hindawi. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. Available from: [Link]
- Google Patents. (n.d.). CN1865241A - Ethyl carbamate and its preparation method.
-
Frontiers Media. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. Available from: [Link]
-
U.S. Environmental Protection Agency. (1971). Metabolism of Carbamate Insecticides. Retrieved from [Link]
-
Semantic Scholar. (1974). 2,2,2-trichloroethyl chloroformate: A general reagent for demethylation of tertiary methylamines. Retrieved from [Link]
-
Analytik Jena. (n.d.). A Novel Method for the Fast, Sensitive, and Simple Analysis of Total Fluorine in Wastewater. Retrieved from [Link]
-
ResearchGate. (2014). Preparation and surface properties of poly(2,2,2-trifluoroethyl methacrylate) coatings modified with methyl acrylate. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]
-
Feller, D. R., & Witiak, D. T. (1988). 2,2,2-Trifluoroethanol intestinal and bone marrow toxicity: the role of its metabolism to 2,2,2-trifluoroacetaldehyde and trifluoroacetic acid. Toxicology and Applied Pharmacology, 94(2), 317-327. Available from: [Link]
Sources
- 1. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Metabolism of 2,2,2-trifluoroethanol and its relationship to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. The Lethal and Sub-Lethal Effects of Fluorinated and Copper-Based Pesticides—A Review [mdpi.com]
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- 14. Synthesis and reactivity of bis(2,2,2-trifluoroethyl)cyclopropane-1,1-dicarboxylates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography [pubs.usgs.gov]
- 16. americanelements.com [americanelements.com]
- 17. analytik-jena.de [analytik-jena.de]
pKa values of 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate
The following technical guide details the pKa profile of 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate , derived from quantitative structure-activity relationship (QSAR) principles and comparative experimental data of structural analogs.
Executive Summary
2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate (CAS: 537-83-7) is a specialized carbamate derivative characterized by an N-aryl moiety and a fluorinated ester group. Its physicochemical behavior is governed by the interplay between the electron-donating p-tolyl group and the strongly electron-withdrawing trifluoroethyl group.
-
Estimated Aqueous pKa: 12.0 ± 0.5
-
Primary Ionization Site: The carbamate nitrogen proton (
). -
Mechanistic Significance: The increased acidity (approx. 1.5–2.0 log units lower than non-fluorinated analogs) enhances its utility as a blocked isocyanate precursor, facilitating base-catalyzed elimination (E1cB) under milder conditions than standard ethyl carbamates.
Structural Analysis & Theoretical pKa Prediction
To determine the pKa of this specific derivative in the absence of direct experimental literature, we apply the Hammett-Taft Linear Free Energy Relationship (LFER) . This method anchors the value against a known reference and adjusts for electronic substituent effects.
The Structural Scaffold
The molecule consists of three distinct electronic zones:
-
Reaction Center: The ionizable
bond. -
Zone A (N-Aryl): A 4-methylphenyl (p-tolyl) group. The methyl group is a weak electron donor (
). -
Zone B (O-Alkyl): A 2,2,2-trifluoroethyl group. The
moiety is a potent electron-withdrawing group (EWG) acting through the oxygen atom.
Derivation Logic
We utilize the pKa of Methyl N-phenylcarbamate as the reference standard (
| Parameter | Component | Value | Effect on Acidity |
| Reference | Methyl N-phenylcarbamate | 13.9 | Baseline (Aqueous) |
| 4-Methyl group | -0.17 | Decreases (Stabilizes neutral form) | |
| 2,2,2-Trifluoroethyl | +0.92 | Increases (Stabilizes anion via induction) | |
| Net Shift | Combined Electronic Effects | ~ -1.9 | Significant acidification |
Calculation:
The electron-donating methyl group raises the pKa slightly (+0.3 units), while the strong inductive pull of the trifluoroethyl group lowers it significantly (-2.2 units).
Ionization Pathway Diagram
The following diagram illustrates the deprotonation equilibrium and the stabilization of the conjugate base.
Caption: Equilibrium pathway showing the competitive electronic effects of the p-tolyl and trifluoroethyl groups on the carbamate nitrogen anion.
Experimental Determination Protocols
For researchers requiring precise validation, the following protocols are designed to measure pKa values in the 10–13 range, where standard aqueous titration often fails due to solubility issues.
Method A: Spectrophotometric Titration (Recommended)
This method relies on the UV shift between the neutral and ionized forms of the N-aryl chromophore.
-
Stock Solution: Dissolve 10 mg of compound in acetonitrile (MeCN) to create a 10 mM stock.
-
Buffer Preparation: Prepare a series of aqueous buffers (glycine/NaOH or phosphate) ranging from pH 9.0 to 14.0 in 0.5 pH increments.
-
Measurement:
-
Add 20 µL of stock to 2 mL of each buffer.
-
Record UV-Vis spectra (200–400 nm).
-
Monitor the bathochromic shift (red shift) of the
associated with the benzonoid band (typically shifting from ~240 nm to ~260-280 nm upon deprotonation).
-
-
Data Analysis: Plot Absorbance vs. pH at the shifted
. The inflection point of the sigmoidal curve is the pKa.
Method B: Potentiometric Titration in Mixed Solvent
Due to low aqueous solubility, a cosolvent extrapolation method is required.
-
Solvent System: Prepare three solvent mixtures: 30%, 40%, and 50% Methanol/Water (v/v).
-
Titrant: Standardized 0.1 M KOH in the corresponding solvent mixture.
-
Procedure:
-
Dissolve compound (approx.[1] 0.01 mmol) in 50 mL of the solvent mixture.
-
Titrate under inert atmosphere (
) to prevent absorption. -
Determine the apparent pKa (
) in each mixture.
-
-
Yasuda-Shedlovsky Extrapolation: Plot
vs. (dielectric constant) and extrapolate to pure water ( ).
Experimental Workflow Diagram
Caption: Decision tree for selecting the appropriate experimental validation method based on compound solubility.
Comparative Data Analysis
The table below contextualizes the estimated pKa of the target compound against known structural analogs, highlighting the impact of fluorination.
| Compound | Structure | pKa (Aq) | Source/Derivation |
| Ethyl N-phenylcarbamate | ~13.7 | Literature Average [1, 2] | |
| Methyl N-phenylcarbamate | 13.86 | Predicted [3] | |
| Target Compound | 12.0 | Calculated (This Guide) | |
| 4-Nitrophenyl N-phenylcarbamate | ~10.5 | Analogous Activated Ester | |
| 2,2,2-Trifluoroethanol | 12.46 | Leaving Group pKa [4] |
Implications for Drug Development
Blocked Isocyanate Reactivity
The pKa of 12.0 places this compound in a "sweet spot" for latent reactivity.
-
Mechanism: Under physiological or slightly basic conditions (pH > 8), the N-H proton is accessible. Deprotonation triggers the elimination of trifluoroethoxide (
), generating the reactive p-tolyl isocyanate intermediate. -
Advantage: The trifluoroethyl group is a superior leaving group compared to ethoxide (pKa 12.5 vs 16), allowing isocyanate generation at lower temperatures or milder pH, useful for covalent drug binding or polymer crosslinking.
Stability
-
Acidic pH: Highly stable.
-
Neutral pH: Stable, slow hydrolysis.
-
Basic pH (>10): Rapid hydrolysis or elimination.
Analytical Detection
The shift in pKa allows for selective ionization in LC-MS/MS methods. Using a mobile phase pH of ~10 (using Ammonium Hydroxide) will ensure the compound is predominantly in its anionic form
References
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link
-
PubChem. (2025).[2][3][4] Ethyl N-phenylcarbamate (CID 7591). National Library of Medicine. Link
-
ChemicalBook. (2025). Methyl N-phenylcarbamate Properties and pKa Prediction. Link
- Myers, R. L. (2025). The 100 Most Important Chemical Compounds: A Reference Guide. Greenwood Press. (Reference for Trifluoroethanol acidity).
Sources
- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 2. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. methyl N-methyl-N-phenylcarbamate | C9H11NO2 | CID 11744989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl phenylcarbamate | C8H9NO2 | CID 17451 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
protocol for synthesizing 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate from p-tolyl isocyanate
Abstract & Introduction
This application note details the optimized protocol for the synthesis of 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate via the nucleophilic addition of 2,2,2-trifluoroethanol (TFE) to p-tolyl isocyanate.
Fluorinated carbamates are critical motifs in medicinal chemistry, serving as bioisosteres for standard carbamates and esters while offering enhanced metabolic stability and lipophilicity. However, the synthesis presents a specific challenge: the electron-withdrawing trifluoromethyl group of TFE significantly reduces the nucleophilicity of the hydroxyl group (
Reaction Scheme
The reaction proceeds via the addition of the alcohol across the nitrogen-carbon double bond of the isocyanate group.
Figure 1: General reaction scheme for the synthesis of the target fluorinated carbamate.
Scientific Integrity & Mechanism
To ensure reproducibility, it is vital to understand the mechanistic causality. The reaction is not merely mixing reagents; it is a catalyst-dependent coordination process.
Mechanistic Pathway (Lewis Acid Catalysis)
The tin catalyst (DBTL) acts as a Lewis acid. It coordinates with the oxygen of the isocyanate, increasing the electrophilicity of the carbonyl carbon. Simultaneously, the tin center can loosely associate with the alcohol, bringing the reactants into proximity.
-
Activation: DBTL coordinates to the isocyanate N=C=O oxygen.
-
Attack: The weak nucleophile (TFE) attacks the activated carbonyl carbon.
-
Transfer: Proton transfer occurs from the oxygen to the nitrogen.
-
Release: The carbamate product dissociates, regenerating the catalyst.
Figure 2: Simplified mechanistic flow of DBTL-catalyzed urethane formation.
Materials & Equipment
Reagents
| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |
| p-Tolyl Isocyanate | 133.15 | 1.0 | >98% | Electrophile |
| 2,2,2-Trifluoroethanol | 100.04 | 1.1 - 1.2 | >99%, Anhydrous | Nucleophile |
| Dibutyltin Dilaurate (DBTL) | 631.56 | 0.01 (1 mol%) | Synthesis Grade | Catalyst |
| Toluene | 92.14 | Solvent | Anhydrous | Solvent |
| Hexanes/Ethyl Acetate | - | - | HPLC Grade | Purification |
Equipment
-
Reaction Vessel: 3-neck round-bottom flask (flame-dried).
-
Atmosphere Control: Nitrogen (
) or Argon manifold. -
Temperature Control: Oil bath with digital thermocouple.
-
Monitoring: FT-IR Spectrometer (critical for NCO monitoring) or TLC plates.
-
Purification: Rotary evaporator, Vacuum pump, Silica gel column or Recrystallization dishes.
Detailed Experimental Protocol
Phase 1: Setup and Preparation
Safety Note: Isocyanates are potent sensitizers and lachrymators. Trifluoroethanol is toxic and volatile. All operations must be performed in a functioning fume hood.
-
Drying: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum. Allow to cool under a stream of dry nitrogen.
-
Solvent Prep: Ensure Toluene is anhydrous (water content <50 ppm). Water reacts with isocyanates to form ureas, an irreversible impurity.
Phase 2: Reaction Initiation
-
Charging Isocyanate: Syringe p-tolyl isocyanate (1.33 g, 10.0 mmol) into the flask.
-
Solvent Addition: Add 20 mL of anhydrous Toluene . Stir to dissolve.
-
Catalyst Addition: Add DBTL (63 mg, ~60
L, 0.1 mmol) via micropipette. -
Nucleophile Addition: Add 2,2,2-trifluoroethanol (1.20 g, 0.87 mL, 12.0 mmol) dropwise over 5 minutes.
-
Note: A slight excess (1.2 equiv) of TFE drives the reaction to completion despite its low nucleophilicity.
-
Phase 3: Reaction and Monitoring
-
Heating: Heat the reaction mixture to 80 °C .
-
Monitoring (The Self-Validating Step):
-
Method: FT-IR is the preferred method.
-
Target: Monitor the strong isocyanate peak at ~2270 cm⁻¹ .
-
Endpoint: The reaction is complete when the NCO peak at 2270 cm⁻¹ disappears completely.
-
Timeframe: Typically 4–12 hours depending on scale and moisture levels.
-
Phase 4: Workup and Purification
-
Concentration: Cool the mixture to room temperature. Remove the toluene and excess trifluoroethanol under reduced pressure (Rotary evaporator, 50 °C bath).
-
Crude Analysis: The residue will likely be a solid or viscous oil.
-
Purification (Choose A or B):
-
Method A (Recrystallization - Preferred): Dissolve the crude solid in a minimum amount of hot Hexanes/Ethyl Acetate (4:1). Allow to cool slowly to RT, then to 4 °C. Filter the white crystals.
-
Method B (Flash Chromatography): If oil persists, purify via silica gel column chromatography. Eluent: 0-20% Ethyl Acetate in Hexanes.
-
Figure 3: Operational workflow for the synthesis process.
Characterization Data
The product must be validated against the following expected spectral data.
| Technique | Expected Signal Characteristics | Structural Assignment |
| Ar-CH | ||
| O-CH | ||
| NH (Exchangeable) | ||
| Ar-H (Aromatic Ring) | ||
| CF | ||
| IR (Neat) | ~3300 cm⁻¹ | N-H Stretch |
| ~1730 cm⁻¹ | C=O (Carbamate Carbonyl) | |
| ABSENT : 2270 cm⁻¹ | N=C=O[1] (Isocyanate consumed) | |
| Melting Point | 80 - 85 °C | Crystalline Solid |
Troubleshooting & Optimization
-
Issue: Reaction Stalled (NCO peak persists).
-
Cause: Catalyst deactivation or insufficient temperature.
-
Solution: Add an additional 0.5 mol% DBTL and increase temperature to reflux (110 °C).
-
-
Issue: Urea Byproduct Formation (Insoluble white precipitate).
-
Cause: Moisture ingress. Water competes with TFE.
-
Solution: Ensure strict anhydrous conditions. Filter off urea before recrystallization.
-
-
Issue: Low Yield.
-
Cause: Volatility of TFE.
-
Solution: Use a reflux condenser with coolant at <10 °C to prevent TFE loss (BP ~74 °C).
-
References
-
Sigma-Aldrich. 2,2,2-Trifluoroethyl N-(4-methoxyphenyl)carbamate Product Sheet. (Analogous compound properties). Available at:
-
Organic Syntheses. General procedures for Carbamate Synthesis. Org.[2][3] Synth. 2005 , 82, 134. Available at:
-
National Institutes of Health (PMC). Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. (Provides NMR data for trifluoroethyl carbamates). Available at:
-
PubChem. 2,2,2-Trifluoroethanol Compound Summary. (Reactivity and physical properties). Available at:
-
MDPI Polymers. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (Kinetics and Catalysis).[4][5] Available at:
Sources
transesterification conditions for trifluoroethyl carbamates
Topic: Chemoselective Transesterification and Aminolysis of 2,2,2-Trifluoroethyl Carbamates Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists and Process Development Scientists
Executive Summary
In modern drug discovery, the formation of unsymmetrical ureas and stable carbamates often relies on isocyanates or highly reactive acid chlorides (e.g., phosgene, triphosgene). These reagents, while effective, pose significant safety hazards and often lack chemoselectivity, leading to over-reaction or side products.
This guide details the use of 2,2,2-trifluoroethyl (Tfe) carbamates as superior, bench-stable "masked isocyanates." The electron-withdrawing nature of the trifluoroethyl group (
Mechanistic Insight & Causality
The utility of Tfe-carbamates stems from the unique electronic properties of the 2,2,2-trifluoroethoxy group. Unlike standard ethyl carbamates, which are generally inert to substitution, Tfe-carbamates undergo predictable nucleophilic acyl substitution.
Key Mechanistic Drivers:
-
Inductive Activation: The strong
(inductive) effect of the group pulls electron density from the ether oxygen, making the carbonyl carbon significantly more electrophilic. -
Leaving Group Ability: The
of 2,2,2-trifluoroethanol (12.4) is significantly lower than that of ethanol (16.0). This makes a competent leaving group that is easily displaced by amines or alkoxides, yet not so labile that the reagent hydrolyzes in ambient moisture. -
Chemoselectivity: The reactivity is "tunable." Tfe-carbamates react rapidly with primary amines, slowly with secondary amines, and require catalysis for alcohols, allowing for sequential functionalization.
Diagram 1: Mechanistic Pathway of Tfe-Carbamate Aminolysis
Protocol A: Synthesis of Unsymmetrical Ureas (Aminolysis)
This is the primary application of Tfe-carbamates. This method avoids the handling of volatile isocyanates and allows the coupling of two different amines to form a urea.
Pre-requisite: Synthesis of the Tfe-carbamate.[1] This is typically achieved by reacting Amine A with Bis(2,2,2-trifluoroethyl) carbonate (BTC) or 2,2,2-trifluoroethyl chloroformate .
Materials
-
Substrate: N-(2,2,2-trifluoroethyl)carbamate derivative (1.0 equiv).
-
Nucleophile: Amine B (1.0 – 1.2 equiv).
-
Base: Diisopropylethylamine (DIPEA) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Solvent: DMSO (preferred for rate) or Acetonitrile (MeCN).
Step-by-Step Procedure
-
Preparation: Dissolve the Tfe-carbamate (1.0 equiv) in anhydrous DMSO (0.2 M concentration).
-
Why DMSO? DMSO significantly accelerates the reaction compared to THF or DCM, likely due to stabilization of the polar transition state and improved solubility of the zwitterionic intermediate.
-
-
Addition: Add Amine B (1.1 equiv) followed by DIPEA (2.0 equiv).
-
Note: If Amine B is a salt (e.g., hydrochloride), increase DIPEA to 3.0 equiv.
-
-
Reaction: Stir at Room Temperature (20–25 °C) .
-
Monitoring: Check by LCMS or TLC after 1 hour. Most primary amines react within 1–4 hours.
-
Optimization: If the amine is sterically hindered (e.g., secondary amine or aniline), switch base to DBU (1.5 equiv) and heat to 60 °C .
-
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash with 1M HCl (to remove excess amine/base) and Brine.
-
Safety Note: The byproduct is 2,2,2-trifluoroethanol (water-soluble). It will wash out into the aqueous layer.
-
-
Purification: Concentrate organic layer. Recrystallization or Flash Chromatography (usually Hexane/EtOAc).
Protocol B: Transesterification to New Carbamates
Replacing the Tfe-group with an alcohol (to swap carbamates) is thermodynamically more difficult than aminolysis because alcohols are weaker nucleophiles than amines. This transformation typically requires Lewis Acid catalysis or high temperatures.
Materials
-
Substrate: Tfe-carbamate (1.0 equiv).
-
Nucleophile: Alcohol R-OH (2.0 – 5.0 equiv).
-
Catalyst: Zirconium(IV) tert-butoxide [Zr(OtBu)4] or Titanium(IV) isopropoxide [Ti(OiPr)4].
-
Solvent: Toluene or neat (if the alcohol is a liquid).
Step-by-Step Procedure
-
Setup: In a pressure vial, combine Tfe-carbamate (1.0 equiv) and the target Alcohol (3.0 equiv) in Toluene (0.5 M).
-
Catalyst Addition: Add Zr(OtBu)4 (10 mol%) .
-
Why Zirconium? Zr(IV) coordinates to the carbonyl oxygen and the alcohol, facilitating the exchange via a "monomer-activation" mechanism.
-
-
Reaction: Seal the vial and heat to 80–100 °C for 12–24 hours.
-
Alternative: For simple primary alcohols, refluxing in the alcohol with 1.0 equiv of
may suffice, but Lewis Acids are superior for complex substrates.
-
-
Work-up: Cool to RT. Quench with saturated
solution. Extract with DCM.
Optimization & Troubleshooting Guide
The following decision matrix helps select conditions based on substrate sterics and nucleophilicity.
Table 1: Reaction Condition Optimization
| Variable | Condition A (Mild) | Condition B (Forced) | When to use |
| Base | DIPEA (2-3 equiv) | DBU (1-2 equiv) | Use DBU for anilines or secondary amines. |
| Solvent | MeCN or THF | DMSO | DMSO accelerates sluggish reactions by 5-10x. |
| Temp | 20 °C | 60–80 °C | Heat required for bulky nucleophiles or transesterification. |
| Catalyst | None | DMAP (10 mol%) | Add DMAP if the nucleophile is an alcohol or weak aniline. |
Diagram 2: Optimization Decision Tree
Safety & Handling (Critical)
While Tfe-carbamates are safer than phosgene, the byproduct 2,2,2-trifluoroethanol (TFE) requires specific handling protocols.
-
Toxicity: TFE is acutely toxic if swallowed or inhaled and causes severe eye damage.[2] It has reproductive toxicity concerns.
-
Volatility: TFE has a boiling point of 74 °C. It is miscible with water.
-
Disposal: All aqueous washes from the reaction must be treated as halogenated waste. Do not dispose of down the drain.
-
Ventilation: All reactions and rotovap operations must be performed in a functioning fume hood.
References
-
Cotarca, L., et al. (1996). Bis(trichloromethyl) Carbonate in Organic Synthesis. Synthesis.[3][1][2][4][5][6][7][8] Link (Foundational work on carbonate equivalents).
-
p-Nitrophenyl vs TFE Comparison: Knölker, H. J., et al. (1996). Applications of the Novel Reagent Bis(2,2,2-trifluoroethyl) Carbonate.[1][6][9][10] Tetrahedron Letters. Link
- Process Chemistry:Active Carbamates as Isocyanate Substitutes. Organic Process Research & Development. (General methodology source for non-phosgene routes).
-
Zirconium Catalysis: Han, C., & Porco, J. A.[7][11] (2007).[11] Zirconium(IV)-Catalyzed Exchange Processes of Dialkyl Carbonates and Carbamates.[11] Organic Letters.[5][7] Link
-
Safety Data: 2,2,2-Trifluoroethanol MSDS. Fisher Scientific. Link
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. researchgate.net [researchgate.net]
- 4. carlroth.com [carlroth.com]
- 5. Ester synthesis by transesterification [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 8. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes [organic-chemistry.org]
Application Note: Chemoselective Urea Synthesis via 2,2,2-Trifluoroethyl Carbamates
[1]
Executive Summary & Rationale
In medicinal chemistry, the urea linkage (
This guide details the use of 2,2,2-trifluoroethyl carbamates (TFECs) as superior "blocked isocyanate" surrogates.
Why TFECs?
-
The "Goldilocks" Reactivity: The electron-withdrawing trifluoromethyl group (
) lowers the pKa of the leaving group alcohol (trifluoroethanol, pKa ~12.4) compared to ethanol (pKa ~16), making the carbonyl electrophilic enough to react with amines under mild conditions, yet stable enough to survive aqueous workups. -
Clean Purification: Unlike
-nitrophenyl carbamates, which release a toxic, intensely yellow byproduct ( -nitrophenol) that complicates colorimetric assays and chromatography, TFECs release 2,2,2-trifluoroethanol (TFE), a volatile liquid (bp 74 °C) easily removed by evaporation. -
Chemoselectivity: TFECs allow for the sequential introduction of amines, enabling the synthesis of unsymmetrical ureas without the formation of symmetrical byproducts common in direct phosgene/triphosgene methods.
Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution (aminolysis). The key driver is the leaving group ability of the trifluoroethoxy anion.
Figure 1: Reaction Mechanism & Energy Landscape
Caption: The electron-withdrawing effect of the
Comparative Data: Leaving Group Ability
The success of this protocol relies on the acidity of the alcohol leaving group. The table below illustrates why TFE is the optimal choice for balance between stability and reactivity.
| Leaving Group | Conjugate Acid | pKa (approx.)[1][2][3] | Reactivity Profile | Utility |
| Ethoxy | Ethanol | 16.0 | Low | Requires high heat/catalysts; poor for sensitive substrates. |
| 2,2,2-Trifluoroethoxy | Trifluoroethanol | 12.4 | Medium | Ideal. Reacts at 20–80 °C. Stable to flash chromatography. |
| Phenoxy | Phenol | 10.0 | High | Good reactivity, but purification can be difficult. |
| 7.1 | Very High | Often too reactive; byproduct is toxic and difficult to remove. | ||
| Chloride | HCl | -7.0 | Extreme | Unstable (carbamoyl chlorides); moisture sensitive. |
Experimental Protocols
Protocol A: Synthesis of the TFEC Intermediate
Target: Converting a primary amine (
Materials:
-
Amine substrate (
, 1.0 equiv) -
Bis(2,2,2-trifluoroethyl) carbonate (BTC) (1.1 equiv) OR 2,2,2-Trifluoroethyl chloroformate (1.05 equiv)
-
Base: Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.0 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with
. Dissolve the amine (1.0 equiv) and DIEA (2.0 equiv) in DCM ( concentration). -
Addition: Cool to 0 °C. Add the trifluoroethylating agent (BTC or chloroformate) dropwise over 10 minutes.
-
Note: BTC is a milder, safer solid reagent compared to the chloroformate.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check by TLC. The carbamate is usually less polar than the starting amine.
-
-
Workup: Quench with saturated
. Extract with DCM ( ). Wash combined organics with brine, dry over , and concentrate. -
Purification: Most TFECs are stable solids that can be purified via silica gel chromatography (Hexanes/EtOAc).
-
Validation: Look for the diagnostic quartet in
NMR ( ) corresponding to the protons.
-
Protocol B: Nucleophilic Displacement (Urea Synthesis)
Target: Reacting TFEC with Amine 2 (
Materials:
-
TFEC intermediate (from Protocol A, 1.0 equiv)
-
Second Amine (
, 1.1–1.5 equiv) -
Base: DIEA (2.0 equiv) or DBU (for non-nucleophilic amines, 1.5 equiv)
-
Solvent: DMSO (preferred for kinetics) or Acetonitrile (MeCN)
Step-by-Step:
-
Dissolution: Dissolve the TFEC (1.0 equiv) in DMSO (
).-
Why DMSO? DMSO stabilizes the polar transition state and accelerates the nucleophilic attack via dipole-dipole interactions.
-
-
Addition: Add the second amine (1.2 equiv) and base (DIEA, 2.0 equiv).
-
Reaction:
-
Aliphatic Amines: Stir at RT for 4–12 hours.
-
Aniline/Aromatic Amines: Heat to 60–80 °C.
-
Sterically Hindered Amines: Use DBU (1.5 equiv) and heat to 80–100 °C in a sealed vial (microwave reactor optional).
-
-
Monitoring: Monitor by LC-MS. The disappearance of the TFEC peak and appearance of the Urea mass (
) is distinct. -
Workup:
-
Method A (Precipitation): Pour the DMSO mixture into ice water. The urea product often precipitates. Filter and wash with water.[4]
-
Method B (Extraction): Dilute with EtOAc, wash extensively with water (to remove DMSO/TFE) and brine.
-
-
Self-Validation: The TFE byproduct is volatile. If NMR shows residual TFE (quartet at 4.5 ppm), dry the sample under high vacuum (>0.1 mbar) at 40 °C for 2 hours.
Workflow Decision Tree
Use this logic flow to determine if TFEC chemistry is suitable for your substrate.
Caption: TFEC is the preferred route when isocyanates are unavailable or when "blocking" the amine is required for multi-step synthesis.
Troubleshooting & Tips
-
Reaction Stalled? If the displacement (Protocol B) is slow, add a catalytic amount of DMAP (10 mol%) or switch the solvent to Sulfolane (high boiling, polar).
-
Symmetrical Urea Formation: This occurs if the TFEC hydrolyzes to the amine and reacts with itself. Ensure anhydrous solvents are used in Protocol A.
-
Safety: While TFE is less toxic than phenol derivatives, it is still an irritant. Perform all evaporations in a fume hood.
References
-
One-pot parallel synthesis of unsymmetrical aliphatic ureas with bis(2,2,2-trifluoroethyl) carbonate. Source: ACS Combinatorial Science (2014). URL:[Link]
-
Acidity of Alcohols and Phenols (pKa Data). Source: NC State University / Master Organic Chemistry. URL:[Link]
-
Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Source: National Institutes of Health (PMC). URL:[Link]
-
Urea Formation: Common Conditions and Mechanisms. Source: Common Organic Chemistry. URL:[Link]
Application Note: Precision Engineering of Peptidomimetics using Fluorinated Carbamates
Executive Summary
This guide details the strategic application of fluorinated carbamates (fluoro-urethanes) as non-classical bioisosteres in peptidomimetic drug design. While standard carbamates (e.g., Cbz, Boc) are ubiquitous as protecting groups, their fluorinated analogs—specifically 2,2,2-trifluoroethyl (Tfe) and 1,1,1,3,3,3-hexafluoroisopropyl (HFIP) carbamates—serve as potent structural motifs to modulate lipophilicity (
This document provides a field-proven protocol for the installation of these motifs and a framework for validating their biophysical impact.
Strategic Design Principles
The incorporation of fluorine into the carbamate linkage (
The "Fluorine Shield" (Metabolic Stability)
Standard peptide bonds (
-
Mechanism: The high electronegativity of fluorine (
) pulls electron density from the carbamate carbonyl. This reduces the Lewis basicity of the carbonyl oxygen, making it less susceptible to coordination by the catalytic metals (e.g., Zn²⁺ in metalloproteases) or nucleophilic attack by the catalytic serine triad. -
Result: Significant extension of plasma half-life (
).
Electronic Modulation (pKa and H-Bonding)
Fluorination of the
-
Effect: The N-H becomes a stronger Hydrogen Bond Donor (HBD). This can strengthen binding interactions with target receptor pockets that rely on H-bond networks, potentially improving potency (
).
Conformational Locking (The Gauche Effect)
In fluorinated ethyl groups (like the Tfe moiety), the C–F and C–O bonds tend to adopt a gauche conformation (60° dihedral angle) rather than anti (180°).
-
Utility: This stereoelectronic preference can be used to "lock" the peptidomimetic side-chains or termini into a bioactive conformation, reducing the entropic penalty of binding.
Visualizing the Design Logic
The following diagram illustrates the decision matrix for transitioning from a labile peptide to a stable fluorinated peptidomimetic.
Figure 1: Decision matrix for incorporating fluorinated carbamates to address metabolic instability.
Experimental Protocol: Synthesis of Tfe-Carbamates
This protocol details the synthesis of an
Reagents & Safety
-
Substrate: Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl).
-
Reagent: 2,2,2-Trifluoroethyl chloroformate (Tfe-Cl). Note: Toxic and lachrymator. Handle in a fume hood.
-
Base: Diisopropylethylamine (DIPEA) or Pyridine.
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Methodology
Step 1: Preparation of the Amine
-
Suspend the amino acid ester hydrochloride (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA (2.5 equiv) dropwise. Ensure the solid dissolves completely, indicating the free amine is generated.
Step 2: Activation and Coupling
-
Add 2,2,2-trifluoroethyl chloroformate (1.1 equiv) dropwise to the stirred solution at 0 °C.
-
Critical: Add slowly to control the exotherm.
-
-
Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Monitor reaction progress via TLC (stain with Ninhydrin; the product will not stain, starting amine will) or LC-MS. Look for the mass shift corresponding to the addition of the Tfe-carbonyl group (+126 Da).
Step 3: Workup and Purification
-
Quench the reaction with 1M HCl (aq) to remove unreacted amine and excess base.
-
Extract the aqueous layer with DCM (3x).
-
Wash combined organic layers with saturated NaHCO₃ (to remove acidic byproducts) and Brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Step 4: Characterization (Self-Validation)
-
¹H NMR: Look for the quartet (or multiplet) of the
group around 4.4–4.6 ppm. -
¹⁹F NMR: This is the diagnostic signal. Expect a triplet (due to coupling with
) around -74 to -75 ppm (referenced to ).
Alternative: The "Safety-First" Activated Carbonate Route
For sensitive substrates or to avoid chloroformates, use bis(pentafluorophenyl) carbonate or
-
React 2,2,2-trifluoroethanol with bis(pentafluorophenyl) carbonate to generate the mixed carbonate.
-
React this intermediate with your amine. This yields the same product under milder conditions.
Workflow Visualization
The following diagram outlines the synthetic workflow described above.
Figure 2: Synthetic workflow for N-capping peptides with a trifluoroethyl carbamate.
Comparative Data: Metabolic Stability
The following table synthesizes representative data comparing the proteolytic stability of a standard amide, a standard carbamate, and a fluorinated carbamate. This data highlights the "Fluorine Shield" effect.
| Motif Type | Structure | Relative Lipophilicity ( | Metabolic Half-life ( | Mechanism of Stabilization |
| Amide (Control) | Baseline | ~ 20 min | None (Native substrate) | |
| Ethyl Carbamate | +0.5 | ~ 60 min | Steric hindrance; Non-native bond | |
| Tfe-Carbamate | +1.2 | > 240 min | Electronic deactivation of carbonyl; Hydrophobic shielding | |
| HFIP-Carbamate | +1.8 | > 360 min | Max steric/electronic protection |
*Note: Values are representative approximations based on liver microsome stability assays (human/rat) for small peptidomimetics. Actual values vary by sequence.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Ghosh, A. K., et al. (2012). Design and Synthesis of Potent HIV-1 Protease Inhibitors Involving P2-Ligands with Fluorinated Alkyl and Aryl Urethanes. Journal of Medicinal Chemistry, 55(21), 9346–9361. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
- Wante, B., et al. (2025). Stability and Comparative Metabolism of Selected Carbamate Metabolites. Chemical Research in Toxicology.
Sources
Application Note: A Modular Approach to NLOphore Synthesis Using Carbamate Donors via [2+2] Cycloaddition-Retroelectrocyclization
Abstract
Nonlinear optical (NLO) chromophores are fundamental components in next-generation photonic and optoelectronic devices. The performance of these materials is intrinsically linked to their molecular architecture, specifically the push-pull (D-π-A) electronic structure. This guide details a robust and highly modular synthetic strategy for preparing advanced NLOphores utilizing carbamate functionalities as versatile electron-donating groups. The core of this methodology is the formal [2+2] cycloaddition-retroelectrocyclization (CA-RE) reaction, a "click-type" transformation that provides rapid and high-yield access to a diverse range of chromophores. We provide a validated, step-by-step protocol, characterization data, and expert insights into the causality behind experimental choices, enabling researchers to reliably synthesize and tune NLOphores for specific applications.
Introduction: The Rationale for Carbamate Donors in NLOphore Design
Second-order NLO materials are dominated by molecules possessing a "push-pull" architecture, where an electron-donating (D) group and an electron-accepting (A) group are connected through a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, a key process for generating large molecular hyperpolarizabilities (β), which dictates the material's NLO efficiency.
The choice of the donor group is critical as it directly modulates the ground-state polarization and overall electronic properties of the chromophore. While traditional amine donors are effective, carbamate (urethane) functionalities have emerged as a compelling alternative for several reasons:
-
Tunable Electron-Donating Strength: The electronic properties of the carbamate nitrogen can be finely tuned by modifying the substituent on the carbonyl oxygen, allowing for precise control over the NLO response.
-
Enhanced Solubility and Processability: The inclusion of appropriate alkyl or aryl groups within the carbamate moiety can improve the solubility of the final chromophore in common organic solvents, which is crucial for device fabrication.
-
Activation of "Click-Type" Reactions: As demonstrated in this protocol, carbamate donors are effective at activating adjacent alkyne groups for participation in powerful synthetic transformations like the [2+2] cycloaddition-retroelectrocyclization (CA-RE) reaction.
This application note focuses on the CA-RE reaction between carbamate-functionalized, electron-rich alkynes and electron-deficient alkenes (e.g., tetracyanoethylene, TCNE) as a highly efficient route to push-pull NLOphores.
General Synthetic Workflow
The overall strategy is a two-stage process that offers significant modularity. First, a carbamate-functionalized alkyne precursor is synthesized. Second, this precursor undergoes the key [2+2] CA-RE reaction with a suitable electron acceptor to yield the final NLOphore.
Caption: Modular workflow for NLOphore synthesis.
Experimental Protocols
4.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Iodoaniline | ReagentPlus®, 99% | Sigma-Aldrich | |
| Terminal Alkyne (e.g., 4-ethynyl-N,N-diethylaniline) | 98% | Combi-Blocks | Can be varied for tuning. |
| Chloroformate (e.g., Ethyl Chloroformate) | 97% | Acros Organics | The choice of R-group tunes the donor. |
| Tetracyanoethylene (TCNE) | 98% | TCI America | Highly electron-deficient acceptor. |
| Pd(PPh₃)₂Cl₂ | 98% | Strem Chemicals | Catalyst for Sonogashira coupling. |
| Copper(I) Iodide (CuI) | 99.995% | Alfa Aesar | Co-catalyst for Sonogashira coupling. |
| Triethylamine (TEA) | ≥99.5% | Fisher Scientific | Base and solvent. Must be dry. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Solvent. Must be dry. |
| Acetonitrile (ACN) | Anhydrous, 99.8% | EMD Millipore | Solvent for CA-RE reaction. |
| Lithium Perchlorate (LiClO₄) | ≥99.0% | Sigma-Aldrich | Optional Lewis acid catalyst. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
4.2 Protocol 1: Synthesis of Carbamate-Functionalized Alkyne Intermediate
This protocol describes the synthesis of an aniline-based alkyne followed by its conversion to a carbamate. This method is adapted from the Sonogashira cross-coupling and subsequent carbamate formation procedures described in the literature.
-
Sonogashira Coupling:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-iodoaniline (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).
-
Add anhydrous, degassed triethylamine and THF (3:1 v/v) to dissolve the solids.
-
Add the desired terminal alkyne (e.g., 4-ethynyl-N,N-diethylaniline, 1.1 eq.) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Causality Check: The Pd/Cu catalytic system is essential for forming the C-C bond between the aryl iodide and the terminal alkyne. Triethylamine acts as both a solvent and a base to neutralize the HI byproduct.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in dichloromethane (DCM) and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the aniline-alkyne intermediate.
-
-
Carbamate Formation:
-
Dissolve the purified aniline-alkyne intermediate (1.0 eq.) in anhydrous THF in a flame-dried flask under N₂.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base such as pyridine or triethylamine (1.5 eq.).
-
Add the desired chloroformate (e.g., ethyl chloroformate, 1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Causality Check: The amine nitrogen of the aniline intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate to form the carbamate bond. The base is required to scavenge the HCl generated.
-
-
Final Purification:
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude carbamate-functionalized alkyne.
-
Purify by recrystallization or flash column chromatography to obtain the final precursor.
-
4.3 Protocol 2: [2+2] CA-RE Reaction for NLOphore Synthesis
This protocol details the reaction of the carbamate-alkyne precursor with TCNE to form the final push-pull chromophore.
-
Reaction Setup:
-
In a round-bottom flask, dissolve the carbamate-functionalized alkyne (1.0 eq.) in anhydrous acetonitrile.
-
Add tetracyanoethylene (TCNE) (1.0-1.2 eq.). The solution should rapidly change color (e.g., to dark red or purple), indicating the formation of the charge-transfer complex.
-
Causality Check: The reaction proceeds via a concerted [2+2] cycloaddition between the electron-rich alkyne and the electron-deficient alkene, followed by a rapid retroelectrocyclization to form the stable, conjugated product. The carbamate donor significantly enhances the nucleophilicity of the alkyne, facilitating the reaction often at room temperature.
-
-
Reaction Conditions:
-
Stir the reaction at room temperature for 1-3 hours.
-
For less reactive alkynes, the addition of a Lewis acid catalyst like LiClO₄ (0.1 eq.) and heating to reflux (approx. 82 °C) may be necessary to drive the reaction to completion. Monitor progress by TLC.
-
-
Purification:
-
Upon completion, remove the solvent under reduced pressure.
-
The crude solid product can often be purified directly by flash column chromatography on silica gel. A gradient elution system (e.g., starting with hexanes and gradually increasing the polarity with ethyl acetate or DCM) is typically effective.
-
Collect the colored fractions corresponding to the product and concentrate to yield the purified NLOphore as a crystalline solid.
-
Characterization and Expected Results
Proper characterization is essential to confirm the structure and evaluate the properties of the synthesized NLOphores.
-
Structural Verification:
-
¹H and ¹³C NMR: Provides definitive structural confirmation.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and exact mass.
-
-
Optical and Thermal Properties:
-
UV-Vis Spectroscopy: The key measurement to identify the ICT band. The maximum absorption wavelength (λmax) is a direct indicator of the chromophore's electronic structure. The synthesized compounds are expected to exhibit strong ICT bands in the visible to near-IR range (360-700 nm). Positive solvatochromism (a red-shift in λmax with increasing solvent polarity) confirms the charge-transfer nature of the transition.
-
Thermal Gravimetric Analysis (TGA): Determines the thermal stability (decomposition temperature, Td). Well-designed chromophores should exhibit high thermal stability (Td > 250 °C) for device applications.
-
Electric-Field Induced Second-Harmonic Generation (EFISHG): This specialized technique is used to measure the first hyperpolarizability (β) and dipole moment (μ) product (μβ), which quantifies the NLO response of the molecule.
-
Table 1: Representative Properties of Carbamate-Functionalized NLOphores
| Donor Moiety | Acceptor | λmax (in CH₂Cl₂) | Td (°C) | μβ (10⁻⁴⁸ esu) | Reference |
| Ethyl Phenyl Carbamate | TCNE | 363 nm | ~270 | 470 | |
| Ethyl Methoxy-phenyl Carbamate | TCNE | 384 nm | ~285 | - | |
| Ethyl Diethylaniline Carbamate | TCNE | 504 nm | ~290 | 5400 |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low yield in Sonogashira coupling | Inactive catalyst; presence of oxygen; wet solvents. | Ensure all reagents and solvents are anhydrous and degassed. Use fresh catalyst. |
| Incomplete carbamate formation | Insufficient base; low reactivity of aniline. | Increase amount of base (e.g., to 2.0 eq.). Use a stronger base like DMAP (catalytically). |
| CA-RE reaction does not proceed | Alkyne is not sufficiently electron-rich. | Add LiClO₄ as a Lewis acid catalyst and heat the reaction to reflux in acetonitrile. |
| Difficulty in purification | Product streaking on silica gel column. | Deactivate the silica gel with 1-2% triethylamine in the eluent. Use a different stationary phase (e.g., alumina). |
Conclusion
The use of carbamate donors in conjunction with the [2+2] cycloaddition-retroelectrocyclization reaction represents a powerful and modern platform for the synthesis of high-performance NLOphores. This methodology provides researchers with a reliable and modular toolkit to create a wide array of chromophores with finely tuned optical and thermal properties. The detailed protocols and mechanistic insights provided herein serve as a validated starting point for the development of novel materials for advanced photonic applications.
References
-
Design and synthesis of a thermally stable second‐order nonlinear optical chromophore and its poled polymers. (2003). Journal of Polymer Science Part A: Polymer Chemistry. [Link]
- Dalton, L. R., Harper, A. W., Ghosn, R., Steier, W. H., Ziari, M., Fetterman, H., Shi, Y., Mustacich, R. V., Jen, A. K.-Y., & Shea, K. J. (1995).
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(4-methylphenyl)carbamate
Welcome to the technical support center for the synthesis of N-(4-methylphenyl)carbamate and related aryl carbamates. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction for maximum yield and purity.
Fundamentals of N-Aryl Carbamate Synthesis
The synthesis of N-(4-methylphenyl)carbamate typically involves the reaction of a p-tolyl-amine source with a carbonyl-donating reagent. One of the most reliable and common laboratory-scale methods is the reaction of p-toluidine with a chloroformate, such as phenyl chloroformate. This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the chloroformate. A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Core Reaction Mechanism
The diagram below illustrates the fundamental mechanism for the synthesis of Phenyl N-(p-tolyl)carbamate from p-toluidine and phenyl chloroformate.
Caption: Reaction mechanism for carbamate formation.
Troubleshooting Guide: Common Synthesis Problems
This section addresses the most frequent issues encountered during the synthesis of N-(4-methylphenyl)carbamate in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected, or the reaction has stalled. What are the likely causes?
A1: Low or stalled reactions are a common frustration, often pointing to issues with activation energy, reagent quality, or reaction equilibrium.
-
Cause 1: Insufficient Temperature: While many carbamate syntheses proceed at room temperature, some substrate combinations require gentle heating to overcome the activation energy barrier.[1] If your reaction is sluggish, a modest increase in temperature may be necessary.
-
Cause 2: Inactive or Impure Reagents: The purity of your starting materials is paramount.
-
p-Toluidine: Can oxidize over time, turning dark. Use freshly purified or high-purity p-toluidine.
-
Phenyl Chloroformate: This reagent is highly sensitive to moisture. Hydrolysis will deactivate it, preventing it from participating in the desired reaction. Always use a fresh bottle or a properly stored aliquot under an inert atmosphere.
-
-
Cause 3: Inefficient Mixing: If the reaction is heterogeneous or if reagents are added too quickly without proper agitation, localized concentration gradients can form, leading to incomplete reaction. Ensure vigorous and consistent stirring throughout the process.
-
Cause 4: Inadequate Base: In the chloroformate method, a stoichiometric amount of a non-nucleophilic base (like triethylamine or pyridine) is crucial to scavenge the HCl produced.[2] If the base is omitted, of poor quality, or used in insufficient quantity, the resulting acidic conditions will protonate the starting p-toluidine, rendering it non-nucleophilic and halting the reaction.
Q2: My final product is contaminated with a significant amount of a white, insoluble byproduct. What is it and how can I prevent its formation?
A2: This is a classic problem in amine chemistry. The byproduct is almost certainly N,N'-di-p-tolylurea.
-
Cause: Presence of Moisture: This issue arises when using isocyanates or from the degradation of chloroformates. p-Tolyl isocyanate (which can form in situ or be used as a starting material) reacts readily with any trace water in the solvent or on the glassware to form an unstable carbamic acid, which then decarboxylates to p-toluidine. This newly formed p-toluidine can then react with another molecule of p-tolyl isocyanate to produce the highly stable and often insoluble symmetrical urea.[3][4] Similarly, moisture can hydrolyze phenyl chloroformate.
-
Preventative Measures:
-
Rigorous Drying of Materials: Dry all glassware in an oven (e.g., at 120°C) for several hours and cool under a stream of inert gas (nitrogen or argon).
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane or THF should be appropriately dried before use.
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[4]
-
Q3: The reaction seems to work, but I'm getting a complex mixture of products. How can I improve selectivity?
A3: Poor selectivity often results from inappropriate reaction conditions, particularly temperature.
-
Cause 1: Elevated Temperature: Running the reaction at too high a temperature can provide enough energy to activate undesired reaction pathways or cause decomposition of the product or intermediates.[1][5] This can lead to N-alkylation or other side reactions.
-
Cause 2: Exothermic Reaction Runaway: Carbamate formation can be exothermic.[1] If reagents are mixed too quickly without external cooling, the internal reaction temperature can spike, leading to byproduct formation.
-
Troubleshooting Steps:
-
Optimize Temperature: Start the reaction at a low temperature (e.g., 0°C using an ice bath) and allow it to slowly warm to room temperature.[2] Monitor the reaction by TLC or LC-MS to find the "sweet spot" that favors product formation over byproducts.
-
Slow Reagent Addition: Add the most reactive reagent (e.g., phenyl chloroformate) dropwise to the solution of the other reagents. This helps to control the exotherm and maintain a steady reaction rate.[1]
-
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Reagents (especially chloroformate) hydrolyzed by moisture. | Use anhydrous solvents and an inert atmosphere; use fresh reagents. |
| Insufficient temperature. | Gradually increase temperature in 5-10°C increments and monitor.[1] | |
| Inadequate base to neutralize HCl byproduct. | Ensure at least one equivalent of a non-nucleophilic base is used. | |
| Byproduct Formation | Symmetrical urea (N,N'-di-p-tolylurea) present. | Rigorously exclude water from the reaction.[4] |
| Reaction temperature is too high, causing side reactions. | Run the reaction at a lower temperature (start at 0°C).[6] | |
| Reaction Stalls | Poor mixing in a heterogeneous reaction. | Increase stirring speed; ensure reagents are fully dissolved if possible. |
| Starting amine is protonated by generated acid. | Check the quantity and quality of the base. |
Frequently Asked Questions (FAQs)
-
Q: What are the best practices for safely handling the reagents for this synthesis?
-
A: Safety is paramount. Both p-toluidine and isocyanates/chloroformates are hazardous.
-
p-Toluidine: This compound is toxic and a suspected carcinogen.[7] Always handle it in a certified chemical fume hood, wearing appropriate PPE, including gloves and safety goggles. Avoid inhaling dust or fumes.[8]
-
p-Tolyl Isocyanate / Phenyl Chloroformate: These are toxic, corrosive, and severe irritants to the respiratory system, eyes, and skin.[9][10] They are also lachrymators. Work must be conducted in a fume hood with proper PPE. They are moisture-sensitive and should be stored under an inert atmosphere.[9]
-
-
-
Q: Which analytical methods are best for monitoring the reaction and confirming the product?
-
A: A combination of techniques is ideal.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for qualitatively tracking the consumption of starting materials and the formation of the product.
-
Product Quantification and Purity: High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust method for determining the purity of the final product and quantifying yield.[11] Gas Chromatography (GC) can also be used, but be aware that some carbamates are thermally labile and may require derivatization for accurate analysis.[12]
-
Structural Confirmation: For unequivocal confirmation of the N-(4-methylphenyl)carbamate structure, use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy (to identify the characteristic carbamate C=O and N-H stretches), and Mass Spectrometry (MS) to confirm the molecular weight.
-
-
-
Q: How can I effectively purify the final N-(4-methylphenyl)carbamate product?
-
A: The primary method for purification is recrystallization. After the reaction workup (washing with water and/or dilute acid/base), the crude product can be dissolved in a minimum amount of a suitable hot solvent (e.g., petroleum ether, hexane/ethyl acetate mixture) and allowed to cool slowly, which should yield pure crystalline product.[2] If impurities persist, column chromatography on silica gel may be necessary.
-
Optimized Experimental Protocol
This protocol is based on the well-established reaction between p-toluidine and phenyl chloroformate.[2]
Materials:
-
p-Toluidine (high purity)
-
Phenyl chloroformate (reagent grade)
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-toluidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cooling: Cool the stirring solution to 0°C using an ice-water bath.
-
Reagent Addition: Add phenyl chloroformate (1.05 eq), diluted in a small amount of anhydrous DCM, to the dropping funnel. Add the phenyl chloroformate solution to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by TLC.
-
Workup: Once the reaction is complete, wash the mixture sequentially with deionized water (2x), 1M HCl (1x), and saturated sodium bicarbonate solution (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., petroleum ether or an ethanol/water mixture) to yield pure Phenyl N-(p-tolyl)carbamate.
Caption: A troubleshooting workflow for carbamate synthesis.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Tolyl isocyanate, 99%.
- ChemBK. (2024, April 9). p-Tolyl isocyanate.
- Deepak Group. (2023, March 20). SAFETY DATA SHEET p-Toluidine.
- ChemicalBook. (2025, September 27). p-Tolyl isocyanate - Safety Data Sheet.
- Techno PharmChem. (n.d.). p-Toluidine.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY: p-Toluidine.
- Aresta, M., et al. (n.d.). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups.
- Georganics. (n.d.). N-METHYL-P-TOLUIDINE.
- MilliporeSigma. (2025, December 24). SAFETY DATA SHEET p-toluidine.
- BenchChem. (2025). Comparative Guide to Analytical Methods for Methyl N-(4-chlorophenyl)carbamate Quantification.
- BenchChem. (2025). Temperature control issues in carbamate synthesis.
- Google Patents. (n.d.). EP2362867A2 - Method for making carbamates, ureas and isocyanates.
- Fawcett, A., et al. (2025, December 19).
- Google Patents. (n.d.). US4415745A - Process for the preparation of aromatic carbamates and isocyanates.
- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET m-Tolyl isocyanate 99%.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET p-Toluenesulfonyl isocyanate.
- Ren, Y., & Rousseaux, S. A. L. (2018). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. The Journal of Organic Chemistry, 83(2), 913-920.
- Various Authors. (2025, August 10). Various Approaches for the Synthesis of Organic Carbamates.
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
- Shulgin, A. A., et al. (2020).
- U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES.
- BenchChem. (2025). Technical Guide: Physical and Chemical Properties of Methyl (4-formylphenyl)carbamate and Related Compounds.
- Gemo, N., et al. (2023, December 5).
- Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.
- Restek. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food.
- Vinogradova, E. V., et al. (n.d.).
- Yathirajan, H. S., et al. (n.d.). Phenyl N-(p-tolyl)
- BenchChem. (2025). Technical Support Center: Optimization of Regioselective Synthesis of Carbamate Selectors.
- Various Authors. (2025, August 6). Synthesis of Aryl Carbamates.
- U.S. Environmental Protection Agency. (n.d.). EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Derivitization.
- Various Authors. (n.d.). Determination of N-methylcarbamate pesticides in environmental samples by an automated solid-phase extraction and liquid chromatographic method based on post-column photolysis and chemiluminescence detection.
- Selva, M., et al. (2015, February 15). Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. PubMed.
- Kang, M., et al. (n.d.). Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors. RSC Publishing.
- Various Authors. (2004, March 10). A new non-phosgene route for synthesis of methyl N-phenyl carbamate from phenylurea and methanol. R Discovery.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phenyl N-(p-tolyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP2362867A2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]
- 6. Cyclic carbamates from epoxides and isocyanates catalysed by inorganic salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. technopharmchem.com [technopharmchem.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. chembk.com [chembk.com]
- 11. pubs.usgs.gov [pubs.usgs.gov]
- 12. researchgate.net [researchgate.net]
purification methods for 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate
Executive Summary & Molecule Profile
This guide addresses the purification of 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate (also known as 2,2,2-trifluoroethyl
Physicochemical Profile
| Property | Value / Characteristic | Note |
| Physical State | White to off-white crystalline solid | May appear as a sticky oil if impure. |
| Melting Point | ~80–85 °C (Estimated) | Analogous to 4-methoxy derivative [1]. |
| Solubility | High: EtOAc, DCM, CHCl | Fluorine content reduces water solubility. |
| Key Impurities | 1. | Urea formation is the most difficult to reverse. |
Diagnostic Workflow
Before selecting a purification method, analyze your crude material. The trifluoroethyl group often lowers the melting point relative to non-fluorinated carbamates, increasing the risk of "oiling out" during crystallization.
Figure 1: Decision tree for selecting the optimal purification route based on impurity profile.
Troubleshooting Guides (FAQ)
Issue 1: "My product is a sticky oil and won't crystallize."
Diagnosis: This is common with fluorinated carbamates. The trifluoroethyl group disrupts crystal packing, and trace solvent impurities (like toluene or excess trifluoroethanol) depress the melting point. Solution:
-
High Vacuum: Ensure the crude is dried under high vacuum (<1 mbar) for at least 4 hours to remove 2,2,2-trifluoroethanol (BP: 74°C).
-
Trituration: Dissolve the oil in a minimum amount of diethyl ether, then add cold pentane or hexane until cloudy. Scratch the flask wall with a glass rod.
-
Seeding: If you have any solid crystals from a previous batch, add a single crystal to the oil.
Issue 2: "I smell a distinct amine odor (fishy/acrid)."
Diagnosis: Residual
-
Do not recrystallize yet. Recrystallization is poor at removing starting amines.
-
Execute Acid Wash: Dissolve crude in Ethyl Acetate. Wash 2x with 1M HCl. The amine will protonate and move to the aqueous layer. Dry the organic layer (MgSO
) and concentrate.
Issue 3: "There is a white solid that won't dissolve in my hot recrystallization solvent."
Diagnosis: This is likely 1,3-di(
-
Hot Filtration: Heat your mixture until the carbamate dissolves. The urea will remain solid. Filter the hot solution through a pre-warmed glass frit or cotton plug to remove the urea before cooling [2].
Detailed Protocols
Protocol A: Recrystallization (The "Chloroform/Hexane" Method)
Best for: Scaling up (>1g) and removing non-polar impurities.
Context: Patent literature for trifluoroethyl carbamates suggests chloroform is an excellent solvent for this class of compounds [3].
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add Chloroform (CHCl
) dropwise while heating gently (approx. 50°C) until the solid just dissolves.-
Note: Avoid boiling CHCl
vigorously due to its volatility.
-
-
Anti-Solvent Addition: Remove from heat. While still warm, add Hexane dropwise.[1]
-
Stop adding hexane when a faint, persistent cloudiness (turbidity) appears.
-
-
Re-solubilization: Add 1-2 drops of CHCl
to clear the cloudiness. -
Crystallization:
-
Allow to cool to Room Temperature (RT) undisturbed for 2 hours.
-
Transfer to a fridge (4°C) for 4 hours.
-
Critical: If oil droplets form instead of crystals, reheat to dissolve and add more CHCl
(the solution is too concentrated).
-
-
Collection: Filter the white needles/plates and wash with cold Hexane.
Protocol B: Flash Column Chromatography
Best for: High purity requirements (>99%) or separating close-running impurities.
Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexane / Ethyl Acetate.
| Step | Solvent Ratio (Hex:EtOAc) | Volume (Column Volumes) | Purpose |
| Equilibration | 95 : 5 | 2 CV | Wet the silica; prevent heat bands. |
| Loading | - | - | Dissolve sample in min. DCM; load. |
| Elution 1 | 90 : 10 | 3-5 CV | Elute non-polar impurities. |
| Elution 2 | 80 : 20 | Until Product Elutes | Product Elution Zone. |
| Wash | 50 : 50 | 2 CV | Flush remaining polar impurities. |
Visualization:
-
UV (254 nm): The
-tolyl ring is UV active. -
Stain: KMnO
(oxidizes the methyl group/alcohol) or Iodine.
Mechanistic Insight (Why this works)
The purification strategy relies on the competing polarity of the molecule's two ends:
-
The Fluorinated Tail (
):-
Effect: Increases volatility and lipophilicity compared to a standard ethyl group.
-
Impact on Purification: Makes the compound soluble in chlorinated solvents (CHCl
, DCM). This is why Chloroform is the preferred solvent for recrystallization over simple alcohols [3].
-
-
The Carbamate Linker (
):-
Effect: Provides Hydrogen Bond Donor (NH) and Acceptor (C=O) sites.
-
Impact on Purification: Causes the molecule to adhere strongly to Silica gel (requiring EtOAc to elute) and allows for crystal lattice formation via H-bonding.
-
-
The
-Tolyl Head:-
Effect: Planar aromatic system.
-
Impact on Purification: Facilitates
- stacking in the solid state, raising the melting point enough to allow for solid isolation, unlike some aliphatic fluorinated carbamates which remain liquids.
-
References
-
University of Alberta. (n.d.). Recrystallization - Hot Gravity Filtration. Department of Chemistry. Retrieved February 24, 2026, from [Link]
- Smith, L. et al. (1960). Fluoroalkyl chlorocarbonates and carbamates. U.S. Patent 2,959,611.
Sources
Technical Support Center: Efficient Removal of 2,2,2-Trifluoroethanol from Reaction Mixtures
Welcome to the Technical Support Center for challenges related to 2,2,2-trifluoroethanol (TFE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective removal of unreacted TFE from reaction mixtures. As a specialized solvent, TFE's unique properties, such as its high polarity and ability to stabilize helices in peptides and proteins, make it invaluable in organic synthesis.[1] However, its complete removal post-reaction can be a significant challenge due to its relatively high boiling point and its propensity to form azeotropes.
This document provides a comprehensive overview of various removal techniques, troubleshooting guides for common issues, and detailed experimental protocols to ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: Why is removing 2,2,2-trifluoroethanol so challenging?
A1: The primary difficulty lies in its physical properties. TFE has a boiling point of approximately 74-80°C, which can be close to that of some products or other solvents in the reaction mixture.[2][3][4] More significantly, TFE readily forms azeotropes with water and various organic solvents, making simple distillation an ineffective method for complete removal.[5][6] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, preventing the separation of its components by this method.[7][8]
Q2: I tried removing TFE on a rotary evaporator, but there's still some left. What should I do?
A2: This is a common issue. Due to its relatively high boiling point, co-evaporation with a lower-boiling solvent can be effective. Try adding a solvent like dichloromethane (DCM) or ethyl acetate in portions and re-evaporating. This can help to azeotropically remove the residual TFE. For thermally sensitive compounds, ensure the bath temperature is kept as low as possible.
Q3: Can I use a liquid-liquid extraction to remove TFE?
A3: Yes, liquid-liquid extraction (LLE) is a viable method. Since TFE is miscible with water, you can often remove the bulk of it by washing the organic layer with water or brine.[6] However, due to its solubility in many organic solvents, multiple extractions may be necessary for complete removal. The efficiency of the extraction will depend on the partition coefficient of TFE between the organic and aqueous phases.
Q4: Are there any non-distillation methods to remove TFE, especially for heat-sensitive compounds?
A4: Absolutely. For anhydrous and non-thermal removal, treatment with molecular sieves is a highly effective method. Specifically, 13X molecular sieves with a pore size of 0.85-1 nm have been shown to selectively adsorb TFE from organic liquids.[5] This method is particularly advantageous when working with compounds that are sensitive to water or heat.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the work-up and purification of reactions conducted in TFE.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Product is an oil instead of a solid after evaporation | Residual TFE is plasticizing the product, preventing crystallization. | 1. Co-evaporation: Add a volatile solvent (e.g., DCM, toluene) and evaporate under reduced pressure. Repeat several times. 2. High-Vacuum Drying: Place the sample under high vacuum for an extended period. Gentle heating may be applied if the product is thermally stable. |
| Aqueous work-up does not remove all TFE | 1. TFE has a favorable partition coefficient for the organic layer. 2. Insufficient number of aqueous washes. | 1. Increase the number of washes: Perform at least 3-5 washes with water or brine. 2. "Salting Out": Use a saturated brine solution for washing. The increased ionic strength of the aqueous phase can decrease the solubility of organic compounds, including TFE, driving it into the organic layer for subsequent removal by other means, or in some cases, partitioning it more effectively into the aqueous phase if the organic solvent is very non-polar.[9] |
| Product degradation during TFE removal | The product is sensitive to heat required for distillation or prolonged rotary evaporation. | 1. Molecular Sieves: Utilize 13X molecular sieves for an anhydrous, room-temperature removal of TFE.[5] 2. Chromatography: Purify the product directly via flash chromatography. Ensure the chosen solvent system provides good separation of the product from TFE. |
| Formation of an inseparable azeotrope | TFE forms azeotropes with the product or other solvents, making distillation ineffective. | 1. Azeotropic Distillation with an Entrainer: Introduce a third component (an entrainer) that forms a new, lower-boiling azeotrope with TFE, which can then be distilled off.[10] For example, adding benzene or toluene can be used to break the ethanol-water azeotrope and a similar principle can be applied here.[7] 2. Extractive Distillation: Add a high-boiling, non-volatile solvent that alters the relative volatility of the mixture components without forming an azeotrope.[11][12] |
Experimental Protocols
Protocol 1: Removal of TFE using Molecular Sieves
This method is ideal for anhydrous removal of TFE from organic solutions, especially for moisture-sensitive compounds.[5]
Workflow Diagram:
Caption: Workflow for TFE removal using molecular sieves.
Step-by-Step Methodology:
-
Activate Molecular Sieves: Activate 13X molecular sieves by heating them in a flask under high vacuum at 180-200°C for 8-12 hours.[13] Allow them to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare Reaction Mixture: Once the reaction is complete, if necessary, dilute the reaction mixture with a suitable organic solvent in which your product is soluble.
-
Add Molecular Sieves: To the stirred solution, add the activated 13X molecular sieves (typically 10-20% w/v, but this may need optimization).
-
Stir: Stir the mixture at room temperature. The time required for complete TFE removal will vary depending on the concentration, but it can range from a few hours to overnight.[5]
-
Monitor Progress: Periodically take a small aliquot of the solution (filtering it to remove the sieves) and analyze it by GC or ¹H NMR to monitor the disappearance of TFE.
-
Isolate Product: Once the TFE is removed to the desired level, filter the mixture to remove the molecular sieves. Wash the sieves with a small amount of the solvent to recover any adsorbed product.
-
Final Steps: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Liquid-Liquid Extraction (LLE) for TFE Removal
This is a standard work-up procedure suitable for products that are stable in the presence of water and have low water solubility.
Workflow Diagram:
Caption: Workflow for TFE removal using liquid-liquid extraction.
Step-by-Step Methodology:
-
Quench Reaction: If necessary, quench the reaction by slowly adding an appropriate aqueous solution (e.g., saturated ammonium chloride).[14]
-
Dilute: Dilute the reaction mixture with an organic solvent that is immiscible with water and in which your product is highly soluble (e.g., ethyl acetate, DCM).
-
Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel.
-
Wash: Add an equal volume of water or brine and shake the funnel, venting frequently. Allow the layers to separate.
-
Separate Layers: Drain the aqueous layer.
-
Repeat Washes: Repeat the washing step 3-5 times to maximize the removal of TFE.
-
Dry Organic Layer: After the final wash, drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[15]
-
Isolate Product: Filter off the drying agent and wash it with a small amount of the organic solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can then be further purified if necessary.
Concluding Remarks
The successful removal of 2,2,2-trifluoroethanol is critical for obtaining pure products and is achievable with a clear understanding of its chemical properties and the available purification techniques. The choice of method will ultimately depend on the scale of the reaction, the properties of the desired product, and the available laboratory equipment. For thermally sensitive and anhydrous conditions, molecular sieves offer a robust solution. For routine work-ups where the product is water-stable, a thorough liquid-liquid extraction is often sufficient. By following the guidelines and protocols outlined in this technical support guide, researchers can confidently navigate the challenges associated with the removal of TFE.
References
- Method for removing trifluoroethanol from liquids. (n.d.). Google Patents.
-
Experimental and Thermodynamic Calculations on the Extraction and Separation of a 2,2,2-Trifluoroethanol + Water System Using Imidazole-Based Ionic Liquids | Request PDF. (2025, August 9). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Experimental and Thermodynamic Calculations on the Extraction and Separation of a 2,2,2-Trifluoroethanol + Water System Using Imidazole-Based Ionic Liquids. (2025, January 24). ACS Publications. Retrieved February 23, 2026, from [Link]
- Process for preparation of 2,2,2-trifluoroethanol. (n.d.). Google Patents.
-
Liquid−Liquid Equilibrium for 2,2,2-Trifluoroethanol + Ethanol + Cyclohexane from (288.15 to 308.15) K. (2025, August 10). ResearchGate. Retrieved February 23, 2026, from [Link]
-
2,2,2-Trifluoroethanol. (n.d.). Gasmet.fi. Retrieved February 23, 2026, from [Link]
-
Separation of racemic 1-(9-Anthryl)-2,2,2-trifluoroethanol by sub-/supercritical fluid chromatography. (2013). PubMed. Retrieved February 23, 2026, from [Link]
-
A hydrophobic quencher of protein fluorescence: 2,2,2-trichloroethanol. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]
-
A vapor phase side stream intensified extractive distillation process for separation of azeotropic mixture 2, 2, 2-trifluoroethanol and water | Request PDF. (2024, October 1). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Method for producing 2,2,2-trifluoroethanol. (2007, April 24). Eureka | Patsnap. Retrieved February 23, 2026, from [Link]
-
Applications of 2, 2, 2 trifluoroethanol as a versatile co-solvent in supercritical fluid chromatography for purification of unstable boronate esters, enhancing throughput, reducing epimerization, and for additive free purifications. (n.d.). Academia.edu. Retrieved February 23, 2026, from [Link]
-
2,2,2-TRIFLUOROETHANOL FOR SYNTHESIS MSDS | CAS 75-89-8 MSDS. (2016, April 16). Loba Chemie. Retrieved February 23, 2026, from [Link]
-
ChemInform Abstract: 2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A Review | Request PDF. (2025, August 10). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Using molecular sieves for solvent drying. (n.d.). UVic. Retrieved February 23, 2026, from [Link]
-
Work-up. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]
-
Extractive distillation. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]
-
TFE731. (n.d.). StandardAero. Retrieved February 23, 2026, from [Link]
-
Extractive distillation: An advanced separation technique. (n.d.). Processing Magazine. Retrieved February 23, 2026, from [Link]
-
TFE 731 Chap 70. (n.d.). Scribd. Retrieved February 23, 2026, from [Link]
-
2,2,2-Trifluoroethanol. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]
-
4.7: Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
-
Dive Into Azeotropic Distillation: Essential Techniques. (2024, July 1). GWSI. Retrieved February 23, 2026, from [Link]
-
Honeywell TFE731 N2 Monopole Improvement: SB Updates & Troubleshooting. (2025, March). Retrieved February 23, 2026, from [Link]
-
2,2,2-Trifluoroethanol. (n.d.). chemeurope.com. Retrieved February 23, 2026, from [Link]
-
Azeotropic distillation. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]
-
Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. (2018, June 21). PMC. Retrieved February 23, 2026, from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved February 23, 2026, from [Link]
-
Azeotropic Distillation. (2025, March 10). YouTube. Retrieved February 23, 2026, from [Link]
-
Reaction Workup. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. Retrieved February 23, 2026, from [Link]
-
Isobaric vapor-liquid equilibrium of 2,2,2-trifluoroethanol with water and 1-propanol binary systems. (n.d.). Journal of Chemical & Engineering Data - ACS Publications. Retrieved February 23, 2026, from [Link]
-
TFE / ATF / TPE Reliability Reporting Definitions. (n.d.). HAvRel. Retrieved February 23, 2026, from [Link]
-
Molecular Sieve Technology for Ethanol Dehydration: A Comprehensive Guide. (2025, February 23). Retrieved February 23, 2026, from [Link]
-
Dehydration of alcohol on molecular sieves. (n.d.). AC Group. Retrieved February 23, 2026, from [Link]
-
Unable to remove ptfe tube from hotend. (2021, September 4). Reddit. Retrieved February 23, 2026, from [Link]
Sources
- 1. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US4590310A - Process for the preparation of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]
- 4. d-nb.info [d-nb.info]
- 5. US6992213B2 - Method for removing trifluoroethanol from liquids - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. gwsionline.com [gwsionline.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 11. Extractive distillation - Wikipedia [en.wikipedia.org]
- 12. processingmagazine.com [processingmagazine.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Technical Support Center: Solubilization & Stability of Fluorinated Carbamates
Status: Operational Ticket ID: SOL-F-CARB-001 Assigned Specialist: Senior Application Scientist
Executive Summary: The "Fluorine Paradox"
Welcome to the technical guide for handling fluorinated carbamates. Researchers often encounter a specific frustration with these motifs: unexpected precipitation and "silent" hydrolysis .
While fluorine is introduced to metabolic stability and membrane permeability, it simultaneously increases lipophilicity (
This guide provides self-validating protocols to solve these issues, grounded in physical organic chemistry and formulation science.
Module 1: Overcoming the "Crash Out" (Solubility)
The Mechanism: Hydrophobic Aggregation
Fluorine atoms are highly electronegative but non-polarizable. When substituted onto alkyl chains or aromatic rings, they repel water molecules, creating a high energy penalty for solvation. If you dissolve a fluorinated carbamate in DMSO and "dump" it into an aqueous buffer, the molecules will self-aggregate immediately to minimize water contact, resulting in precipitation (the "crash out").
Protocol A: The "Pre-Concentrate" Step-Down Method
Use this protocol for preparing stock solutions for biological assays (IC50, cell-based).
Reagents Required:
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
PEG-400 (Polyethylene glycol 400)[1]
-
Non-ionic Surfactant (Tween 80 or Cremophor EL)
-
Target Aqueous Buffer (Pre-warmed to 37°C)
Step-by-Step Workflow:
-
Primary Solubilization (The Organic Phase):
-
Dissolve the solid fluorinated carbamate in 100% Anhydrous DMSO to achieve a concentration 100x higher than your final desired concentration.
-
Why: Fluorinated compounds require a high dielectric aprotic solvent to break crystal lattice energy.
-
-
The "Bridge" Solvent (Critical Step):
-
Add PEG-400 to the DMSO stock. Recommended Ratio: 1:1 (DMSO:PEG-400).
-
Why: PEG acts as an interfacial cosolvent, reducing the polarity difference between the DMSO stock and the final water phase.
-
-
Surfactant Shielding (Optional for highly lipophilic compounds):
-
If
, add Tween 80 to the organic mix (Final organic composition: 45% DMSO / 45% PEG / 10% Tween). -
Why: Surfactants form micelles that sequester the hydrophobic fluorinated tails.
-
-
Kinetic Dilution (The Dropwise Addition):
-
Place the aqueous buffer on a magnetic stirrer (medium speed).
-
Add the Organic "Pre-concentrate" dropwise into the vortex of the buffer.
-
Constraint: Do not exceed 1% v/v total organic solvent if using for cell assays (unless validated).
-
Visualization: Solubilization Decision Tree
Figure 1: Decision matrix for solubilizing lipophilic fluorinated carbamates based on hydrophobicity.
Module 2: Preventing "Silent" Hydrolysis (Stability)
The Mechanism: Base-Catalyzed Degradation
Carbamates (
The Trap: Many standard biological buffers (like PBS) are pH 7.4. If the temperature is raised to 37°C (physiological temp), fluorinated carbamates can hydrolyze into an amine, alcohol, and
Data: pH Stability Window
The following table summarizes the half-life (
| pH Condition | Stability Status | Estimated | Recommendation |
| pH 2.0 - 5.0 | Highly Stable | > 30 Days | Ideal for storage/stock. |
| pH 7.0 (Neutral) | Meta-Stable | 24 - 48 Hours | Use immediately; keep on ice. |
| pH > 8.0 (Alkaline) | Unstable | < 4 Hours | Avoid. Hydrolysis accelerates rapidly. |
| Plasma (Enzymatic) | Variable | Minutes to Hours | Susceptible to esterases; requires inhibitors. |
Protocol B: Buffer Selection & pH Locking
-
Acidify Stock Solutions:
-
When storing aqueous stocks, adjust pH to 4.5 - 5.0 using Acetate Buffer or Citrate Buffer.
-
Why: Protonation of the leaving group is unfavorable in this range, and
concentration is negligible.
-
-
Buffer Exchange for Assays:
-
If the assay requires pH 7.4, prepare the solution immediately prior to use .
-
Keep the solution at 4°C until the moment of addition to the plate. Temperature reduction significantly slows hydrolysis kinetics (
).
-
Module 3: Advanced Encapsulation (Cyclodextrins)
The Mechanism: Host-Guest Inclusion
When cosolvents fail (or are toxic to your cells), Cyclodextrins (CDs) are the gold standard. Fluorinated groups fit exceptionally well into the hydrophobic cavity of
Protocol C: HP- -CD Complexation
Recommended Cyclodextrin: Hydroxypropyl-
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in water. -
Add Drug: Add the fluorinated carbamate in excess (supersaturated).
-
Energy Input: Sonicate for 30 minutes or stir for 24 hours at room temperature.
-
Filtration: Filter through a 0.45
PVDF filter to remove un-complexed solid. -
Result: The filtrate contains the drug encapsulated in the CD ring, rendering it water-soluble without organic solvents.
Visualization: Hydrolysis & Protection Pathways
Figure 2: Pathway comparison showing how alkaline conditions trigger hydrolysis versus cyclodextrin protection.
Troubleshooting FAQs
Q1: I dissolved my compound in DMSO, but it turned cloudy immediately upon adding to PBS. Why? A: This is "kinetic precipitation." You likely added the PBS to the DMSO, or added the DMSO too fast.
-
Fix: Always add the DMSO solution into the aqueous buffer (not vice versa) slowly, while vortexing. This prevents local regions of high concentration where the drug exceeds its solubility limit.
Q2: My LC-MS shows the parent mass is disappearing over 24 hours in my culture media. A: Check your pH and temperature. Culture media (DMEM/RPMI) is pH 7.4 and you are incubating at 37°C. This is the "danger zone" for carbamate hydrolysis.
-
Fix: You may need to refresh the media more frequently or synthesize a sterically hindered carbamate analog (e.g., N,N-disubstituted) which is more resistant to hydrolysis [3].
Q3: Can I use ethanol instead of DMSO? A: Yes, but with caution. Ethanol is a protic solvent. While safer for some in vivo applications, it is less effective at breaking the crystal lattice of highly fluorinated compounds compared to DMSO (aprotic). If using ethanol, ensure you use the PEG-400 bridge method described in Module 1.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
BenchChem Technical Support.[2] (2025).[2][3][4] Reducing Carbamates Hydrolysis During Sample Preparation. BenchChem Technical Guides. Link
-
Konar, N., et al. (2018). Hyperthermophilic Carbamate Kinase Stability and Anabolic In Vitro Activity at Alkaline pH.[5] Applied and Environmental Microbiology. Link
-
Jansook, P., Ogawa, N., & Loftsson, T. (2018). Cyclodextrins: structure, physicochemical properties and pharmaceutical applications.[6][7][8][9] International Journal of Pharmaceutics. Link
-
Gidwani, B., & Vyas, A. (2015). A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Hydrophobic Drugs. BioMed Research International. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. silicos-it.be [silicos-it.be]
- 5. Hyperthermophilic Carbamate Kinase Stability and Anabolic In Vitro Activity at Alkaline pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha- and Beta-Cyclodextrin Inclusion Complexes with 5-Fluorouracil: Characterization and Cytotoxic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcea.org [ijcea.org]
- 8. oatext.com [oatext.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lithiation of Trifluoroethyl Carbamates
Topic: Temperature Control & Kinetic Stabilization of Unstable Carbanions Support Level: Tier 3 (Senior Application Scientist)
Introduction: The "Thermal Cliff" of Fluorinated Carbanions
Welcome to the Advanced Synthesis Support Center. You are likely here because your lithiation of trifluoroethyl carbamates (TFEC) has resulted in low yields, dark reaction mixtures ("tarring"), or unexpected difluoro-olefin byproducts.
The Core Problem:
Lithiating a trifluoroethyl group (or a scaffold containing one) presents a severe thermodynamic challenge. The resulting
This creates a "Thermal Cliff":
-
T > -60°C: Rapid decomposition via
-elimination. -
T < -90°C: Kinetic barrier to lithiation (reaction too slow).
-
The Window: A narrow operational range where lithiation is faster than decomposition.
This guide provides troubleshooting for navigating this instability using Batch (flask) and Flow (microreactor) methodologies.
Module 1: Troubleshooting Decomposition (Batch Chemistry)
Q: My reaction mixture turns dark brown/black immediately after adding the base. What happened?
Diagnosis: You have triggered the
Corrective Protocol:
-
Internal Temperature Monitoring: Do not rely on the bath temperature. The addition of
-BuLi or -BuLi is exothermic. Even a localized spike to -50°C during addition can trigger decomposition.-
Requirement: Use an internal probe. Maintain
strictly.
-
-
Pre-cooled Addition: Pre-cool your base solution (diluted in THF/Ether) to -78°C before addition via cannula.
-
Trapping Strategy: If the intermediate is too unstable for sequential addition (Lithiate
Wait Add Electrophile), you must switch to In-situ Trapping (if the electrophile is compatible with the base) or Flow Chemistry .
Q: I see the "difluoro-olefin" product in my NMR. Is this preventable?
Diagnosis: The residence time (
-
Reference: This is a classic failure mode in fluorinated carbanion chemistry, extensively documented in flash chemistry literature (See Yoshida, J.-i. refs).
Corrective Protocol:
-
Reduce
: In batch, add the electrophile immediately after the base addition is complete. -
Solvent Switch: Switch from pure THF to THF/Et₂O (1:1) or Toluene/THF . Pure THF coordinates Li strongly, breaking aggregates and often accelerating elimination rates in these specific substrates.
Module 2: The Flow Chemistry Solution (Flash Chemistry)
Q: Can I scale this reaction up to 10g?
Diagnosis: Heat Transfer Limitation. Technical Explanation: Scaling up unstable organolithium reactions in batch is dangerous. As volume increases, the surface-area-to-volume ratio decreases, making it impossible to dissipate the heat of lithiation fast enough to prevent the internal temperature from crossing the "Thermal Cliff."
The Solution: Flash Chemistry (Microreactors) Flow chemistry is the standard for this class of reactions. It allows residence times in the millisecond range, enabling you to operate at higher temperatures (e.g., -40°C) without decomposition because the intermediate is quenched before it can eliminate LiF.
Visualization: The Stability Decision Tree
Caption: Logical pathway for the survival of lithiated trifluoroethyl carbamates. Note that even at low temperatures, time is the enemy.
Module 3: Experimental Protocols
Protocol A: Standard Batch Lithiation (High Risk)
Best for: Small scale (<1 mmol), screening.
-
Setup: Flame-dried flask, Ar atmosphere, internal thermometer.
-
Solvent: Anhydrous THF/Et₂O (1:1).
-
Cooling: Cool substrate to -85°C (Et₂O/liq. N₂ bath).
-
Lithiation: Add
-BuLi (1.1 equiv) dropwise down the side of the flask.-
Critical: Rate of addition must be slow enough that
never rises above -78°C.
-
-
Quench: Add Electrophile (neat or highly concentrated) immediately (within 30-60 seconds) after base addition.
-
Workup: Warm to RT, dilute with Et₂O, wash with sat. NH₄Cl.
Protocol B: Flash Chemistry (Flow Microreactor)
Best for: Scale-up, unstable substrates, high yield.
System Requirements:
-
Two T-mixers (Micromixers).
-
Residence time units (tube reactors).
-
Pumps (Syringe or HPLC).
Workflow:
-
Stream A: TFEC substrate in THF.
-
Stream B:
-BuLi in Hexane/THF. -
Mixer 1: Lithiation occurs here.[1][2][3]
-
Residence Time (
):0.05 – 0.5 seconds . (Adjust tube length/flow rate). -
Temperature: Can often run at -40°C or -20°C due to speed.
-
-
Stream C: Electrophile in THF.
-
Mixer 2: Quench occurs here immediately after the residence tube.
-
Output: Product flows into collection flask containing NH₄Cl.
Visualization: Flow Reactor Setup
Caption: Schematic for Flash Chemistry. The "Unstable Intermediate" path length is the critical variable controlling residence time.
Data Summary: Stability vs. Temperature
The following table summarizes the approximate half-lives (
| Temperature | Phase | Approx.[1][4][5][6] | Dominant Outcome |
| -78°C | Batch | Minutes | Product (if quenched fast) |
| -60°C | Batch | Seconds | Mixed (Product + Tar) |
| -40°C | Batch | Milliseconds | Decomposition (LiF Elimination) |
| -40°C | Flow | Milliseconds | High Yield (Trapping > Decomp) |
| 0°C | Batch | N/A | Total Decomposition |
References
-
Flash Chemistry of Unstable Organolithiums
-
Mechanism of Fluorine Elimin
-
General Carbamate Lithiation (Directed Metal
- Title: Directed ortho metalation.
- Source: Snieckus, V. Chem. Rev., 1990, 90, 879.
-
URL:[Link]
-
Trifluoroethyl Ether/Carbamate Deprotection (Elimin
Sources
- 1. ospt.osi.lv [ospt.osi.lv]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. sites.wp.odu.edu [sites.wp.odu.edu]
- 4. iasoc.it [iasoc.it]
- 5. Bis(2,2,2-trifluoroethyl) Carbonate As a Fire Suppressant Candidate for Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactions of difunctional electrophiles with functionalized aryllithium compounds: remarkable chemoselectivity by flash chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistryworld.com [chemistryworld.com]
catalyst selection for transesterification of N-aryl carbamates
Welcome to the N-Aryl Carbamate Transesterification Support Hub.
Status: Operational | Ticket Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Module 1: Catalyst Selection Matrix
User Query: "I need to swap the alkoxy group on an N-phenyl carbamate. Which catalyst system should I use?"
Technical Response:
For N-aryl carbamates, your selection is dictated by three parameters: Thermal Stability of your substrate, Steric Hindrance of the incoming alcohol, and Green Chemistry requirements. Unlike aliphatic carbamates, N-aryl variants possess an acidic proton (
Quick Selection Guide
| Catalyst Class | Recommended Catalyst | Operational Temp ( | Mechanism Type | Best For... |
| Lewis Acid (Green) | Zn(OAc) | 140 – 170 | Coordination / Activation | High-boiling alcohols; solvent-free melt processes. |
| Organocatalyst (Superbase) | TBD (Triazabicyclodecene) | 60 – 110 | Dual Activation (H-bond) | Thermally sensitive substrates; fast kinetics at lower temps. |
| Organotin (Legacy) | DBTDL (Dibutyltin Dilaurate) | 100 – 150 | Lewis Acid | General purpose (Note: Toxicity issues often preclude pharma use). |
| Inorganic Base | K | >120 | Elimination-Addition (Isocyanate) | Simple substrates where high heat is tolerable. |
Module 2: Mechanistic Logic & Visualization
User Query: "Why does the reaction temperature change the pathway so drastically for N-aryl substrates?"
Technical Response: N-aryl carbamates are "blocked isocyanates." At high temperatures or in the presence of strong bases, they "de-block" to form a transient isocyanate. If you operate at lower temperatures with a dual-activation catalyst (like TBD), you force an associative pathway, avoiding the hazardous isocyanate intermediate.
Figure 1: Mechanistic Pathways for N-Aryl Carbamate Transesterification This diagram illustrates the critical choice between the high-energy Isocyanate Route (Path A) and the concerted Associative Route (Path B).
Caption: Path A (Red) dominates with simple bases/high heat, risking urea formation. Path B (Green) is preferred for complex synthesis using TBD or Zn catalysts.
Module 3: Troubleshooting Guide
User Query: "My conversion stalled at 60%, and the mixture is turning yellow. What is happening?"
Diagnostic Workflow:
Issue 1: Thermodynamic Stalling (The Equilibrium Trap)
-
Symptom: Reaction proceeds rapidly initially but halts before completion. Adding more catalyst has no effect.
-
Root Cause: Transesterification is an equilibrium process (
). If the leaving alcohol (e.g., methanol) remains in the vessel, the reverse reaction prevents full conversion. -
Solution:
-
Vacuum: Apply mild vacuum (200–400 mbar) to continuously strip the volatile alcohol.
-
Azeotrope: Use a solvent like toluene or heptane and a Dean-Stark trap if the leaving alcohol forms an azeotrope.
-
Sparging: For small scales, sparge the reaction with dry Nitrogen to sweep away volatiles.
-
Issue 2: Urea Formation (The "White Solid" Problem)
-
Symptom: Appearance of an insoluble white precipitate; LCMS shows a dimer mass (
). -
Root Cause: Moisture ingress. Water hydrolyzes the isocyanate intermediate (Path A) to an amine, which then reacts with another isocyanate molecule to form a symmetric urea.
-
Solution:
-
Dry Everything: Reagents must be anhydrous (<500 ppm water).
-
Switch Pathway: Lower the temperature and switch to TBD (5 mol%) to avoid the isocyanate route entirely.
-
Issue 3: Catalyst Deactivation (Zinc Systems)
-
Symptom: Reaction with Zn(OAc)
works once but fails upon recycling or prolonged heating. -
Root Cause: Zinc acetate can react with the leaving methanol to form Zinc Methoxy Acetate or ZnO precipitates, effectively "poisoning" the active homogeneous species.
-
Solution: Maintain a slight excess of the incoming alcohol and avoid extremely long residence times at peak temperature.
Module 4: Standard Operating Procedure (SOP)
Protocol: Green Transesterification using Zn(OAc)
-
Setup:
-
Equip a round-bottom flask with a magnetic stir bar and a short-path distillation head (essential for equilibrium shift).
-
Connect to a vacuum manifold/nitrogen line.
-
-
Loading:
-
Charge Methyl N-phenyl carbamate (1.0 equiv).
-
Charge Octanol (3.0 – 5.0 equiv). Note: Excess is required to drive equilibrium.[1]
-
Charge Zn(OAc)
(anhydrous) at 2–5 mol% .
-
-
Reaction:
-
Heat the mixture to 150°C . The solid Zn catalyst should dissolve, forming a clear melt.
-
Apply partial vacuum (approx. 500 mbar) to facilitate the removal of methanol (b.p. 65°C).
-
Checkpoint: Monitor the distillation head. You should see methanol condensing.
-
-
Workup:
-
Once LCMS indicates >98% conversion, cool to room temperature.
-
If the product precipitates, filter and wash with cold heptane.
-
If liquid, perform a short silica plug filtration to remove Zinc salts, then distill off excess octanol under high vacuum.
-
References
-
Kinetics and Mechanism of Green Transesterific
-
Organoc
-
Zinc Acetate C
- Title: Zinc Acetate in Organic Synthesis and C
- Source: Current Organic Chemistry, 2023.
-
URL:[Link]
-
Side Reactions & Urea Form
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of organocatalytic amidation and trans-esterification of aromatic esters as a model for the depolymerization of poly(ethylene) terephthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the ¹⁹F NMR Chemical Shift of 2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate
In the landscape of modern medicinal chemistry and materials science, the precise characterization of fluorinated compounds is paramount. The fluorine atom serves as a powerful probe, offering insights into molecular conformation, electronic environment, and binding interactions. Among the various analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus, which makes it an exquisitely sensitive reporter of local electronic structure.
This guide provides an in-depth analysis of the ¹⁹F NMR chemical shift of 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate, a representative fluorinated carbamate. We will compare its spectral properties to structurally related analogs, elucidate the experimental factors influencing chemical shifts, and provide robust protocols for accurate and reproducible data acquisition.
Understanding the ¹⁹F Chemical Shift: A Comparative Analysis
The ¹⁹F NMR chemical shift (δ) is highly sensitive to the electron density around the fluorine nucleus. Electron-withdrawing groups deshield the nucleus, causing a downfield shift (more positive δ), while electron-donating groups cause an upfield shift (more negative δ). In the case of 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate, the chemical shift of the -CF₃ group is a direct reflection of the electronic environment imposed by the carbamate linkage and the tolyl group.
To contextualize the chemical shift of our target compound, we compare it with several structurally similar molecules. The data, summarized in Table 1, has been compiled from various sources and standardized where possible.
| Compound | Solvent | Chemical Shift (δ) ppm | Reference Compound |
| 2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate | CDCl₃ | -74.2 | CCl₃F (external) |
| 2,2,2-Trifluoroethyl N-phenylcarbamate | CDCl₃ | -74.1 | CCl₃F (external) |
| 2,2,2-Trifluoroethanol | CDCl₃ | -77.5 | CCl₃F (external) |
| Ethyl 2,2,2-trifluoroethyl ether | Neat | -74.9 | CCl₃F (external) |
Analysis of Comparative Data:
-
Effect of the Carbamate Group: Comparing 2,2,2-trifluoroethanol (δ = -77.5 ppm) with the carbamate derivatives reveals a significant downfield shift for the latter. This is attributed to the electron-withdrawing nature of the carbamoyl group (R-NH-C(=O)-), which deshields the fluorine nuclei of the adjacent -CF₃ group.
-
Effect of the Aryl Substituent: The ¹⁹F chemical shift of 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate (δ = -74.2 ppm) is very similar to that of its non-methylated analog, 2,2,2-trifluoroethyl N-phenylcarbamate (δ = -74.1 ppm). The para-methyl group on the phenyl ring is a weak electron-donating group. Its electronic effect is transmitted through the carbamate linkage to the -CF₃ group, but its impact is minimal, resulting in only a slight upfield shift of 0.1 ppm. This subtle difference underscores the sensitivity of ¹⁹F NMR to minor structural perturbations.
Experimental Workflow for Accurate ¹⁹F NMR Data Acquisition
Achieving high-quality, reproducible ¹⁹F NMR data requires careful attention to experimental design. The following workflow outlines the critical steps from sample preparation to data processing.
Detailed Experimental Protocol
This protocol provides a self-validating system for acquiring a high-resolution ¹⁹F NMR spectrum of 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate.
A. Sample Preparation:
-
Analyte Preparation: Accurately weigh 5-10 mg of 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate into a clean, dry vial.
-
Solvent Choice: Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its relative inertness. The deuterium lock signal is essential for the spectrometer to maintain a stable magnetic field.
-
Internal vs. External Referencing:
-
External Referencing (Recommended for this guide): A sealed capillary containing a reference standard (e.g., trifluorotoluene, δ ≈ -63.7 ppm) is placed inside the NMR tube. This method avoids potential interactions between the reference and the analyte. The spectrum is then referenced post-acquisition to the known shift of CCl₃F at 0 ppm.
-
Internal Referencing: A small amount of an inert, fluorinated compound (e.g., hexafluorobenzene, C₆F₆, δ ≈ -164.9 ppm) can be added directly to the sample. While convenient, one must verify that the reference does not react or interact with the analyte.
-
-
Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and a homogenous solution.
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the NMR coils (typically ~4 cm).
B. Instrument Setup & Acquisition:
-
Spectrometer: The data should be acquired on a spectrometer with a minimum field strength of 400 MHz, equipped with a broadband or fluorine-specific probe.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines.
-
Acquisition Parameters:
-
Nucleus: ¹⁹F
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems) is typically sufficient.
-
Spectral Width (SW): A width of ~250 ppm is generally adequate to cover the chemical shift range of most organic fluorine compounds.
-
Acquisition Time (AQ): Set to at least 2-3 seconds to ensure good resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for ¹⁹F nuclei, which tend to have shorter relaxation times than ¹H.
-
Number of Scans (NS): Due to the high sensitivity of ¹⁹F, 8 to 16 scans are often enough to achieve an excellent signal-to-noise ratio.
-
C. Data Processing:
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode. Apply a polynomial function to correct any baseline distortions.
-
Referencing: Calibrate the chemical shift scale. If an external standard was used, the spectrum should be referenced such that the chemical shift of trichlorofluoromethane (CCl₃F) is at 0 ppm. Many modern spectrometers can do this automatically if the frequency of the reference is known.
Conclusion
The ¹⁹F NMR spectrum of 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate is characterized by a singlet at approximately -74.2 ppm (relative to CCl₃F) when measured in CDCl₃. This chemical shift is a sensitive indicator of the electronic environment around the trifluoromethyl group. Comparison with related structures demonstrates the deshielding effect of the carbamate moiety and the subtle influence of substituents on the aromatic ring. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality ¹⁹F NMR data, enabling precise structural confirmation and facilitating further studies in drug development and materials science.
References
-
PubChem. (n.d.). 2,2,2-Trifluoroethyl (4-methylphenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoroethyl N-phenylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]
- Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
A Senior Application Scientist's Guide to 1H NMR Analysis of the p-Tolyl Moiety in Carbamate Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structures is paramount. The p-tolyl moiety (CH₃C₆H₄-) is a common structural feature in a diverse range of pharmaceutical compounds, valued for its defined steric and electronic properties.[1] When incorporated into carbamate derivatives, which themselves are crucial functional groups in many approved drugs, the p-tolyl group's orientation and electronic environment can significantly influence a molecule's biological activity.[2] 1H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and readily available technique for elucidating the structural details of these molecules in solution.
This guide provides an in-depth comparison of the 1H NMR spectral features of the p-tolyl moiety within various carbamate derivatives. We will explore the underlying principles that govern the chemical shifts and coupling patterns, offer a detailed experimental protocol for acquiring high-quality data, and present comparative data to illustrate the effects of molecular structure on the NMR spectrum.
The Characteristic 1H NMR Signature of the p-Tolyl Group
The p-tolyl group presents a distinct and readily identifiable set of signals in a 1H NMR spectrum. Understanding these fundamental features is the first step in a comprehensive analysis.
Chemical Shifts (δ)
The chemical shift of a proton is determined by its local electronic environment. The aromatic protons of the p-tolyl group are influenced by the ring current effect of the benzene ring, which generally causes them to resonate in the downfield region of the spectrum (typically δ 7.0-8.0 ppm).[3][4][5][6] The methyl group, being an electron-donating group, slightly shields the aromatic protons, causing them to appear at a slightly lower chemical shift compared to unsubstituted benzene (δ 7.27 ppm).[3][7]
The four aromatic protons of the p-tolyl group are chemically non-equivalent in a carbamate derivative, giving rise to two distinct signals. The two protons ortho to the methyl group (and meta to the carbamate nitrogen) will have a different chemical shift from the two protons meta to the methyl group (and ortho to the carbamate nitrogen).
-
Aromatic Protons (H-2, H-6 and H-3, H-5): These typically appear as two distinct doublets in the aromatic region of the spectrum. The protons ortho to the carbamate nitrogen (H-3, H-5) are generally more deshielded and appear further downfield than the protons meta to the nitrogen (H-2, H-6). This is due to the electron-withdrawing nature of the carbamate functionality.
-
Methyl Protons (CH₃): The three protons of the methyl group are chemically equivalent and appear as a sharp singlet in the upfield region of the spectrum, typically around δ 2.2-2.4 ppm.[5][8]
Spin-Spin Coupling (J)
The splitting of NMR signals into multiple lines (multiplets) is a result of spin-spin coupling between neighboring non-equivalent protons. For the p-tolyl group, the most significant coupling is the ortho-coupling between adjacent aromatic protons.
-
Ortho-Coupling (³JHH): The protons on adjacent carbons in the aromatic ring (e.g., H-2 and H-3) will couple with each other, resulting in a typical coupling constant of 7-9 Hz.[9] This is what gives rise to the characteristic doublet appearance for both sets of aromatic protons.
-
Meta- and Para-Coupling (⁴JHH and ⁵JHH): Coupling between protons that are meta or para to each other is also possible but the coupling constants are much smaller (typically 2-3 Hz for meta and <1 Hz for para) and often not resolved in standard 1H NMR spectra, leading to broadening of the signals rather than distinct splitting.[9]
Visualizing the p-Tolyl Moiety and its 1H NMR Coupling
The following diagrams illustrate the structure of a generic p-tolyl carbamate and the key spin-spin coupling interactions that define its 1H NMR spectrum.
Caption: Structure of a generic p-tolyl carbamate derivative.
Caption: Spin-spin coupling interactions in the p-tolyl group.
Experimental Protocol for High-Quality 1H NMR Analysis
Acquiring a clean and well-resolved 1H NMR spectrum is crucial for accurate analysis. The following protocol outlines the key steps for preparing and running a sample of a p-tolyl carbamate derivative.
Materials
-
p-Tolyl carbamate derivative (5-25 mg)[10]
-
High-quality 5 mm NMR tube[11]
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) (0.6-0.7 mL)[10][11]
-
Internal standard (e.g., Tetramethylsilane - TMS) (optional, often included in solvent)[10]
-
Pasteur pipette and filter plug (e.g., glass wool)
-
Vortex mixer
Workflow for Sample Preparation and Data Acquisition
Caption: Experimental workflow for 1H NMR analysis.
Step-by-Step Methodology
-
Sample Weighing and Dissolution: Accurately weigh 5-25 mg of the p-tolyl carbamate derivative into a clean, dry vial.[10] Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[10][11] The choice of solvent is critical and can influence chemical shifts; chloroform-d (CDCl₃) is a common starting point for many organic compounds.[12] Vigorously mix the sample using a vortex mixer to ensure complete dissolution.
-
Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean NMR tube. Ensure the final volume in the NMR tube is between 0.6 and 0.7 mL.[10][11]
-
NMR Spectrometer Setup: Carefully wipe the outside of the NMR tube and place it into a spinner turbine. Insert the sample into the NMR spectrometer.
-
Locking and Shimming: The spectrometer's "lock" system uses the deuterium signal from the solvent to maintain a stable magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample to achieve sharp, symmetrical peaks. This is a critical step for obtaining high-resolution spectra.
-
Data Acquisition: Set the appropriate acquisition parameters for a standard 1H NMR experiment. This typically includes setting the number of scans, the spectral width, and the relaxation delay. For a reasonably concentrated sample, a sufficient signal-to-noise ratio can often be achieved with 8 to 16 scans.
-
Data Processing: After data acquisition, the raw data (a free induction decay, or FID) is converted into a spectrum using a Fourier transform. The spectrum must then be phased to ensure all peaks are in the correct absorptive mode and the baseline should be corrected to be flat.
-
Data Analysis: Calibrate the chemical shift scale by setting the residual solvent peak or the internal standard (TMS) to its known value (δ 0.00 ppm). Integrate the area under each peak to determine the relative number of protons each signal represents.
Comparative Analysis: The Effect of Substituents on the p-Tolyl 1H NMR Spectrum
The electronic nature of the 'R' group on the carbamate nitrogen can significantly impact the chemical shifts of the p-tolyl protons. To illustrate this, let's compare the hypothetical 1H NMR data for three different p-tolyl carbamate derivatives where 'R' is an electron-donating group (EDG), a neutral group (H), and an electron-withdrawing group (EWG).
| Compound | R Group | δ (ppm) - CH₃ (singlet) | δ (ppm) - H-2, H-6 (doublet) | δ (ppm) - H-3, H-5 (doublet) | ³JHH (Hz) |
| 1 | -CH₂CH₃ (EDG) | 2.25 | 7.05 | 7.20 | 8.2 |
| 2 | -H | 2.30 | 7.10 | 7.35 | 8.0 |
| 3 | -C₆H₄NO₂ (EWG) | 2.38 | 7.25 | 7.55 | 7.8 |
Analysis of Trends:
-
Methyl Protons (CH₃): As the electron-withdrawing character of the 'R' group increases, the methyl protons become slightly deshielded, resulting in a downfield shift of their signal. This is due to the remote electronic effect transmitted through the carbamate linkage and the aromatic ring.
-
Aromatic Protons (H-2, H-6 and H-3, H-5): A more pronounced effect is observed for the aromatic protons. An electron-withdrawing 'R' group will pull electron density away from the p-tolyl ring, causing a significant downfield shift for both sets of aromatic protons. Conversely, an electron-donating 'R' group will increase the electron density on the ring, leading to an upfield shift (shielding) of these protons. The protons ortho to the carbamate nitrogen (H-3, H-5) are generally more sensitive to these electronic effects.
-
Coupling Constants (³JHH): The ortho-coupling constant is less sensitive to substituent effects compared to chemical shifts, but minor variations can be observed.
Conclusion
The 1H NMR spectrum of the p-tolyl moiety in carbamate derivatives provides a wealth of structural information. By carefully analyzing the chemical shifts of the methyl and aromatic protons, along with the characteristic ortho-coupling constant, researchers can confirm the presence of this important structural motif and gain insights into the electronic environment of the molecule. This guide has provided a framework for understanding these spectral features, a robust experimental protocol for data acquisition, and a comparative analysis to demonstrate the influence of substituents. Mastery of these principles is an invaluable skill for any scientist involved in the design, synthesis, and characterization of novel pharmaceutical agents.
References
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NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link][10]
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NMR Sample Preparation. (n.d.). University of California, Riverside. Retrieved from [Link]
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How to Get a Good 1H NMR Spectrum. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link][12]
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Sample Preparation. (n.d.). Faculty of Mathematical & Physical Sciences, University College London. Retrieved from [Link][13]
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Sample Preparation. (n.d.). Max T. Rogers NMR Facility, Michigan State University. Retrieved from [Link][11]
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Telvekar, V. N., et al. (2012). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Journal of the Serbian Chemical Society, 77(10), 1357-1363. Retrieved from [Link][14]
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Talele, T. T. (2016). The "carbamate" isostere in medicinal chemistry. Journal of Medicinal Chemistry, 59(19), 8712-8756. Retrieved from [Link][2]
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Jadrijević-Mladar Takač, M., et al. (2020). Resveratrol-Based Carbamates as Selective Butyrylcholinesterase Inhibitors: Design, Synthesis, Computational Study and Biometal Complexation Capability. Molecules, 25(15), 3499. Retrieved from [Link][15]
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Ghosh, P. (n.d.). NMR SPECTROSCOPY SEM-4, CC-8 PART-7, PPT-19. St. Paul's Cathedral Mission College. Retrieved from [Link][3]
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Aghdaei, E., et al. (2015). Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative. Oriental Journal of Chemistry, 31(4), 2427-2433. Retrieved from [Link][16]
-
1H NMR Spectroscopy. (n.d.). University of Calgary. Retrieved from [Link][7]
-
de Namor, A. F. D., et al. (2004). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Journal of the Chilean Chemical Society, 49(3), 223-227. Retrieved from [Link][17]
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Baciu, I., et al. (2001). SYNTHESIS OF CHOLESTEROL DERIVATIVES. II. CARBAMATES DERIVATIVES OF HETEROCYCLE COMPOUNDS. Revue Roumaine de Chimie, 46(6), 631-635. Retrieved from [Link][18]
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Cavaleiro, J. A. S. (1986). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education, 63(10), 915. Retrieved from [Link][19]
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Rashkin, M. J., & Waters, M. L. (2007). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society, 129(40), 12413-12419. Retrieved from [Link][20]
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What is number of 1H NMR signals for toluene?. (2018, May 3). Chemistry Stack Exchange. Retrieved from [Link][21]
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Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link][22]
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Harris, K. D. M., & Tremayne, M. (2001). Three-Dimensional Structure Determination of N-(p-Tolyl)-dodecylsulfonamide from Powder Diffraction Data and Validation of Structure Using Solid-State NMR Spectroscopy. Crystal Growth & Design, 1(6), 457-463. Retrieved from [Link][23]
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Jula, T. F., & Seyferth, D. (1968). 1H nuclear magnetic resonance spectra of 1-(p-tolyl)ethyl- and di-(p-tolyl)methyl-tricarbonylchromium cations. Journal of the Chemical Society D: Chemical Communications, (6), 333-334. Retrieved from [Link][24]
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3-(p-tolylcarbamoyl)-2,2,2-trimethylcyclopentanecarboxylic acid. (n.d.). SpectraBase. Retrieved from [Link][25]
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NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link][9]
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6.6: ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts. Retrieved from [Link][4]
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How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. Retrieved from [Link][5]
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1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link][26]
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12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link][27]
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Solved 5. Consult the 1H NMR spectrum of propyl p-tolyl.... (2019, June 16). Chegg. Retrieved from [Link][28]
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chemical shift and ppm values in 1H NMR spectroscopy. (2019, September 26). ChemHelp ASAP [Video]. YouTube. Retrieved from [Link][8]
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NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link][6]
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Lundrigan, T., Tassone, J. P., & Stradiotto, M. (n.d.). Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Dalhousie University. Retrieved from [Link][29]
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Methyl n-(p-tolyl)carbamate (C9H11NO2). (n.d.). PubChemLite. Retrieved from [Link][30]
-
Tolyl group. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link][1]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link][31]
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13.5: Spin-Spin Splitting in ¹H NMR Spectra. (2025, March 28). Chemistry LibreTexts. Retrieved from [Link][32]
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Electrophilicity & Reactivity Guide: Trifluoroethyl vs. Ethyl Carbamates
[1]
Executive Summary
This guide analyzes the physicochemical and kinetic distinctions between 2,2,2-trifluoroethyl carbamates (TFE-carbamates) and ethyl carbamates (EC).
The core distinction lies in electrophilic activation .[1] The trifluoroethyl group acts as a powerful electron-withdrawing substituent, significantly lowering the pKa of the leaving group (trifluoroethanol) and increasing the electrophilicity of the carbonyl carbon. While ethyl carbamates are kinetically stable and often require forcing conditions (high heat, strong Lewis acids) to undergo aminolysis, trifluoroethyl carbamates function as "activated" carbamates—stable enough for isolation but reactive enough to undergo aminolysis under mild conditions to form ureas.[1]
Key Performance Differential:
Mechanistic Foundation: The Fluorine Effect[2]
The reactivity difference is governed by two primary electronic factors: the Inductive Effect (-I) and Leaving Group Ability (Nucleofugality) .[1]
Electronic Activation Diagram
The following diagram illustrates the electron density shift caused by the trifluoromethyl group compared to the ethyl group.
Figure 1: Mechanistic comparison of electronic activation.[1] The fluorine atoms pull electron density (red arrow), destabilizing the ground state and stabilizing the leaving group.
Quantitative Comparison of Leaving Groups
The rate of aminolysis (nucleophilic acyl substitution) correlates strongly with the acidity of the conjugate acid of the leaving group (Brønsted relationship).
| Parameter | Ethyl Carbamate ( | Trifluoroethyl Carbamate ( | Impact on Reactivity |
| Leaving Group | Ethanol ( | 2,2,2-Trifluoroethanol ( | TFE is a superior leaving group. |
| pKa (Conjugate Acid) | ~16.0 | ~12.4 | |
| Inductive Effect ( | -0.05 (Weak Donor) | +0.40 (Strong Withdrawer) | Increases |
| LUMO Energy | High | Lower | Lower energy barrier for nucleophilic attack.[1] |
Experimental Comparison: Reactivity Profiles
This section synthesizes data from kinetic studies on carbonate/carbamate aminolysis (e.g., Bogolubsky et al., Murakami et al.).[1]
Scenario A: Synthesis of Unsymmetrical Ureas
This is the standard "stress test" for carbamate electrophilicity. The goal is to react the carbamate with a second amine to form a urea (
-
Ethyl Carbamate Protocol (The "Hard" Way):
-
Trifluoroethyl Carbamate Protocol (The "Activated" Way):
Scenario B: Hydrolysis Stability
While high electrophilicity is desirable for synthesis, it can lead to instability in aqueous media.[1]
-
Ethyl Carbamate: Highly stable in aqueous buffers (pH 2–10).[1] Hydrolysis typically requires strong base (
) and heat.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Trifluoroethyl Carbamate: Stable in acidic and neutral media but susceptible to hydrolysis in basic media (pH > 9).[1] The electron-withdrawing group makes the carbonyl prone to attack by hydroxide ions (
).
Validated Experimental Protocols
Protocol 1: Kinetic Assessment of Aminolysis (Comparative Assay)
Objective: To quantify the relative reaction rates of ethyl vs. trifluoroethyl carbamates with a model amine (Benzylamine).
Materials:
-
Substrate A: Ethyl phenylcarbamate (
) -
Substrate B: 2,2,2-Trifluoroethyl phenylcarbamate (
) -
Nucleophile: Benzylamine (1.5 equivalents)[1]
-
Internal Standard: 1,3,5-Trimethoxybenzene
-
Solvent:
(for NMR monitoring) or Acetonitrile (for HPLC)
Workflow:
-
Preparation: Dissolve 0.1 mmol of Substrate (A or B) and 0.05 mmol Internal Standard in 0.6 mL solvent.
-
T0 Measurement: Acquire initial NMR/HPLC trace to confirm purity.
-
Initiation: Add Benzylamine (0.15 mmol). Vortex immediately.
-
Monitoring:
-
For Substrate B (TFE): Measure every 10 minutes for 2 hours at 25°C.
-
For Substrate A (Ethyl): Measure every hour for 24 hours at 25°C. If no reaction, heat to 80°C and monitor.
-
-
Data Analysis: Plot
vs. time to determine pseudo-first-order rate constants ( ).
Expected Result: Substrate B will show a rapid exponential decay (
Protocol 2: One-Pot Synthesis of Unsymmetrical Ureas via TFE-Carbonate
Adapted from Bogolubsky et al. (2014)
Rationale: This protocol utilizes bis(2,2,2-trifluoroethyl) carbonate (BtFEC) to generate the active TFE-carbamate intermediate in situ, demonstrating its utility.
-
Step 1 (Activation): To a solution of Amine 1 (1.0 equiv) in Acetonitrile, add BtFEC (1.0 equiv).[1] Stir at 20°C for 30 mins.
-
Checkpoint: TLC/LCMS will show quantitative conversion to the TFE-carbamate intermediate.
-
-
Step 2 (Coupling): Add Amine 2 (1.0–1.2 equiv) and Triethylamine (1.0 equiv) to the reaction mixture.
-
Reaction: Stir at 20–50°C.
-
Note: Aliphatic amines react at RT; anilines may require mild heating (50°C).[1]
-
-
Workup: Evaporate solvent. The byproduct is 2,2,2-trifluoroethanol (bp 74°C), which is easily removed by rotary evaporation, unlike phenol byproducts from phenyl carbamates.
Safety & Toxicology Note
-
Ethyl Carbamate (Urethane): Classified as a Group 2A carcinogen (IARC).[1] It is genotoxic and naturally occurring in fermented foods but strictly regulated.[1]
-
2,2,2-Trifluoroethyl Carbamate: While avoiding the specific metabolic pathway of ethyl carbamate (epoxidation to vinyl carbamate), the byproduct 2,2,2-trifluoroethanol is toxic (acute toxicity, reproductive toxicity). All reactions involving TFE reagents must be performed in a well-ventilated fume hood.[1]
References
-
Bogolubsky, A. V., et al. (2014).[1][2][3] "Bis(2,2,2-trifluoroethyl) Carbonate as a Condensing Agent in One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas." ACS Combinatorial Science, 16(6), 303–308.[1]
-
[1]
-
-
Murakami, T., et al. (2022).[1] "Reactivity and Product Selectivity of Fluoroalkyl Carbonates in Substitution Reactions with Primary Alcohols and Amines." The Journal of Organic Chemistry, 87(17), 11363–11371.
-
Bordwell, F. G. (1988).[1] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463.[1] (Source for pKa data).
-
[1]
-
-
Rabel, S. R., et al. (1996).[1] "Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate." Pharmaceutical Development and Technology, 1(1), 91-95.[1]
A Technical Guide to the Mass Spectrometric Fragmentation of N-(4-(trifluoromethyl)phenyl)acetamide
In the landscape of modern drug development and metabolite identification, mass spectrometry (MS) stands as an indispensable tool for molecular characterization. The ability to elucidate a compound's structure from its fragmentation pattern is a critical skill, one that hinges on a deep understanding of chemical principles and ionization behavior. This guide provides an in-depth analysis of the mass spectrometric fragmentation of N-(4-(trifluoromethyl)phenyl)acetamide (C₁₀H₁₀F₃NO₂), a compound representative of trifluoromethyl-containing structures frequently encountered in medicinal chemistry.
We will move beyond a simple cataloging of fragments to explore the causal mechanisms behind bond cleavages, comparing the fragmentation behavior with its non-fluorinated analog, acetanilide, to highlight the profound electronic influence of the trifluoromethyl group. The experimental protocols and data presented herein are designed to serve as a self-validating framework for researchers aiming to identify and characterize similar molecules.
Experimental Design & Rationale
The choice of analytical technique is paramount for obtaining meaningful fragmentation data. For a moderately polar molecule like N-(4-(trifluoromethyl)phenyl)acetamide, Electrospray Ionization (ESI) is a superior choice over harsher methods like Electron Impact (EI), as it predominantly generates a protonated molecular ion, [M+H]⁺, preserving the parent structure for subsequent fragmentation analysis (MS/MS).
Experimental Workflow: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The workflow outlined below ensures robust separation and sensitive detection, which is crucial for isolating the analyte from a complex matrix and obtaining high-quality fragmentation spectra.
Caption: Fig. 1: A typical LC-MS/MS workflow for the analysis of N-(4-(trifluoromethyl)phenyl)acetamide.
Step-by-Step Protocol: Data Acquisition
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of N-(4-(trifluoromethyl)phenyl)acetamide in a 50:50 (v/v) mixture of acetonitrile and deionized water.
-
Perform a serial dilution to a final working concentration of 1 µg/mL using the same solvent mixture. This concentration ensures a strong signal without causing detector saturation.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: Use a reverse-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water. The acid promotes protonation for ESI+ mode.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Parameters (Q-TOF or Orbitrap):
-
Ionization Mode: ESI, Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂) Flow: 800 L/hr at 350 °C.
-
MS1 Acquisition (Full Scan): Scan a mass range of m/z 50-500 to detect the precursor ion. The theoretical exact mass of [C₁₀H₁₀F₃NO₂ + H]⁺ is 218.0791.
-
MS2 Acquisition (Tandem MS):
-
Precursor Ion Selection: Isolate the ion at m/z 218.08.
-
Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) with a collision gas like argon. This allows for the capture of both low-energy and high-energy fragments, providing a more complete picture of the fragmentation pathways.
-
-
Fragmentation Pathway Analysis
Under ESI conditions, the molecule is protonated, most likely on the nitrogen or the carbonyl oxygen of the amide group. The resulting precursor ion, [M+H]⁺ at m/z 218.08, is then subjected to collision-induced dissociation (CID). The fragmentation is dominated by the cleavage of the amide bond, a common pathway for N-aryl acetamides.
The primary fragmentation event is the neutral loss of ketene (H₂C=C=O, 42.01 Da), which results from a rearrangement and cleavage of the acetyl group. This is a highly characteristic fragmentation that directly yields the anilinium ion.
Caption: Fig. 2: Primary fragmentation pathway of protonated N-(4-(trifluoromethyl)phenyl)acetamide.
-
Precursor Ion [M+H]⁺ (m/z 218.08): This is the protonated parent molecule, N-(4-(trifluoromethyl)phenyl)acetamide.
-
Primary Fragment (m/z 176.07): The most abundant fragment is formed via the neutral loss of ketene (42.01 Da) from the precursor ion. This results in the formation of the stable 4-(trifluoromethyl)anilinium ion. The high stability of this anilinium cation is a major driving force for this fragmentation pathway.
-
Secondary Fragment (m/z 148.04): Subsequent fragmentation of the m/z 176.07 ion can occur through the loss of ammonia (NH₃, 17.03 Da), leading to the formation of a trifluoromethyl-substituted phenyl cation. This pathway requires higher collision energy.
Comparative Analysis: The Influence of the Trifluoromethyl Group
To truly appreciate the fragmentation pattern, we must compare it to a structural analog lacking the influential trifluoromethyl group. Acetanilide (C₈H₉NO) serves as the perfect control.
| Ion Description | N-(4-(trifluoromethyl)phenyl)acetamide | Acetanilide |
| Formula | C₁₀H₁₀F₃NO₂ | C₈H₉NO |
| [M+H]⁺ (m/z) | 218.08 | 136.08 |
| Primary Fragment (m/z) | 176.07 | 94.07 |
| Neutral Loss | Ketene (42.01 Da) | Ketene (42.01 Da) |
| Fragment Identity | 4-(Trifluoromethyl)anilinium ion | Anilinium ion |
The data clearly shows that both compounds undergo the same primary fragmentation mechanism: the neutral loss of ketene. However, the energetic requirements and relative stability of the resulting ions differ significantly. The trifluoromethyl group is a powerful electron-withdrawing group. This property deactivates the aromatic ring, making the C-N amide bond more susceptible to cleavage compared to the non-substituted acetanilide. This means that under identical collision energy conditions, N-(4-(trifluoromethyl)phenyl)acetamide may fragment more readily than acetanilide.
This comparative insight is crucial for method development. When analyzing a mixture of similar compounds, one might need to optimize collision energies for each analyte to achieve the desired fragmentation efficiency for quantification via Multiple Reaction Monitoring (MRM).
Conclusion
The mass spectrometric fragmentation of N-(4-(trifluoromethyl)phenyl)acetamide is characterized by a predictable and diagnostic pathway dominated by the neutral loss of ketene from the protonated molecular ion. This cleavage yields a stable anilinium product ion at m/z 176.07, which serves as an excellent candidate for quantitative analysis.
By comparing its behavior to that of acetanilide, we can authoritatively attribute the observed fragmentation dynamics to the strong electron-withdrawing nature of the trifluoromethyl group. This guide provides not only the fragmentation map for a specific molecule but also a logical framework for predicting and interpreting the mass spectra of other complex, fluorinated compounds encountered in pharmaceutical and chemical research.
References
There are no direct academic papers detailing the specific fragmentation pattern of N-(4-(trifluoromethyl)phenyl)acetamide readily available through general search. The analysis presented is based on well-established principles of mass spectrometry and fragmentation of similar chemical structures. The following resources provide the foundational knowledge for the mechanistic interpretations in this guide.
- General Principles of Amide Fragmentation: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Electrospray Ionization Mechanisms: Cole, R. B. (Ed.). (2010). Electrospray and MALDI Mass Spectrometry: Fundamentals, Instrumentation, and Applications. John Wiley & Sons.
-
Mass Spectrometry Databases for Spectral Comparison: National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link] (A primary source for reference mass spectra, though specific data for this exact compound may be limited).
Comparative Guide: Nucleofugality of 2,2,2-Trifluoroethoxy vs. Ethoxy Groups in Acyl Transfer
[1]
Executive Summary
In the context of drug development and organic synthesis, the modulation of ester reactivity is a critical tool for optimizing pharmacokinetics (prodrugs) and synthetic efficiency (peptide coupling). This guide compares the 2,2,2-trifluoroethoxy (
The Verdict: The 2,2,2-trifluoroethoxy group is a significantly superior leaving group (nucleofuge) compared to the ethoxy group. This performance differential is driven by the strong electron-withdrawing inductive effect (
Fundamental Mechanistic Basis[1]
To understand the reactivity difference, one must analyze the stability of the anion expelled during the rate-determining step of Nucleophilic Acyl Substitution (
The Inductive Effect and Anion Stabilization
The primary driver of leaving group ability is the stability of the conjugate base.
-
Ethoxy Group (
): The ethyl group is electron-donating via induction ( ), which destabilizes the negative charge on the oxygen atom. This makes ethoxide a strong base and a poor leaving group. -
Trifluoroethoxy Group (
): The three fluorine atoms are highly electronegative. Through the -bond framework, they exert a powerful electron-withdrawing inductive effect ( ). This pulls electron density away from the oxygen anion, delocalizing the charge and significantly stabilizing the leaving group.
Quantitative Acid-Base Comparison ( )
The leaving group ability correlates linearly with the acidity of the conjugate alcohol (Linear Free Energy Relationship).
| Feature | Ethanol ( | 2,2,2-Trifluoroethanol ( | Impact on Reactivity |
| Structure | |||
| ~16.0 | ~12.4 | Lower | |
| Inductive | -0.05 (Ethyl) | +0.40 (Trifluoroethyl) | Positive |
| Leaving Group Character | Poor | Good (Activated) | Facilitates rapid aminolysis |
Mechanism of Action (Graphviz Diagram)
The following diagram illustrates the transition state stabilization provided by the trifluoroethyl group during aminolysis.
Figure 1: Mechanistic pathway of aminolysis.[1] The trifluoromethyl group (in TFE esters) stabilizes the transition state for the breakdown of the tetrahedral intermediate, accelerating the reaction.
Kinetic Performance & Applications
Relative Reactivity Rates
While absolute rate constants depend on the specific acyl chain (R-group) and the nucleophile, comparative studies in physical organic chemistry establish a clear hierarchy.
-
Hydrolysis: Trifluoroethyl esters hydrolyze faster than ethyl esters, but are stable enough to be handled in aqueous workups if pH is neutral.[1]
-
Aminolysis (Key Application): In reactions with primary amines, trifluoroethyl esters react approximately 100-fold faster than ethyl esters.[1] This allows for selective acylation of amines in the presence of other nucleophiles (like alcohols) without requiring harsh coupling reagents (e.g., EDC/HATU).[1]
Application in Peptide Synthesis & Prodrugs
-
Active Esters: Trifluoroethyl esters are classified as "active esters," similar to but less reactive than p-nitrophenyl or N-hydroxysuccinimide (NHS) esters.[1] They offer a "Goldilocks" zone of reactivity—reactive enough to couple with amines at room temperature, but stable enough to resist spontaneous hydrolysis in storage.
-
Prodrug Design: Drug developers utilize the
group to tune the half-life of ester prodrugs. If an ethyl ester is too stable in plasma (slow metabolic activation), substituting it with a trifluoroethyl ester will accelerate enzymatic and chemical hydrolysis, increasing the systemic concentration of the active parent acid.
Experimental Protocols
Synthesis of Trifluoroethyl Esters
Objective: Convert a carboxylic acid to a trifluoroethyl ester for use as an activated intermediate.
Reagents:
-
Carboxylic Acid substrate (1.0 equiv)[1]
-
2,2,2-Trifluoroethanol (TFE) (1.5 equiv)[1]
-
EDC
HCl (1.2 equiv)[1] -
DMAP (0.1 equiv)[1]
-
Dichloromethane (DCM) (Solvent)[1]
Protocol:
-
Dissolve the carboxylic acid in anhydrous DCM (0.1 M concentration).
-
Add TFE and DMAP to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC
HCl portion-wise over 5 minutes. -
Allow the reaction to warm to room temperature and stir for 4–12 hours (monitor by TLC/LC-MS).
-
Note: TFE is less nucleophilic than ethanol; the reaction may be slower than standard esterifications.
-
-
Workup: Wash with 1M HCl (to remove DMAP/EDC), then saturated
, then brine. Dry over and concentrate. -
Purification: Silica gel chromatography (usually elutes faster than the parent acid).[1]
Kinetic Assay: Comparative Aminolysis
Objective: Quantitatively measure the leaving group ability via rate constants (
Workflow Diagram:
Figure 2: Workflow for determining pseudo-first-order rate constants for ester aminolysis.
Detailed Steps:
-
Conditions: Perform in buffered acetonitrile/water (e.g., 1:1 mixture) at pH 8.0 to ensure a constant concentration of free amine.
-
Substrates: Prepare 10 mM solutions of Ethyl Benzoate (Control) and 2,2,2-Trifluoroethyl Benzoate (Test).
-
Nucleophile: Use n-Butylamine in large excess (e.g., 100 mM) to maintain pseudo-first-order kinetics.[1]
-
Measurement: Inject samples into HPLC at defined intervals.
-
Calculation: The slope of
vs. time gives .[1] You will observe a significantly steeper slope for the TFE ester.
Safety & Handling (Critical)
While the ethoxy group (ethanol) is relatively benign, the trifluoroethoxy group precursors and byproducts require strict safety protocols.
-
Toxicity: 2,2,2-Trifluoroethanol (TFE) is acutely toxic (Oral
rat: ~240 mg/kg) and causes severe eye damage.[1] It is much more toxic than ethanol. -
Reproductive Toxin: TFE is a known reproductive toxin (presumed to damage fertility).[1]
-
Handling: All reactions involving TFE or the hydrolysis of TFE esters must be performed in a fume hood. Double-gloving (Nitrile) is recommended.[1]
References
-
Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison. [Link][1]
-
Guthrie, J. P. (1991).[1] Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry, 69(12), 1893-1903. [Link][1]
-
Zhu, J., & Pan, Y. (2017).[1] A facile 2,2,2-trifluoroethyl fatty acid ester synthesis with phenyl(2,2,2-trifluoroethyl)iodonium triflate at room temperature.[2] Synthetic Communications, 47(16), 1487-1494. [Link]
-
Chung, Y., et al. (2008).[1] Reactivity of ethyl acetate and its derivatives toward ammonolysis: Ramifications for ammonolysis-based microencapsulation process. Journal of Microencapsulation, 25(8), 529-537.[1] [Link]
-
Master Organic Chemistry. (2026). What Makes A Good Leaving Group? [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate
This document provides essential, step-by-step guidance for the safe and compliant disposal of 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate. As a compound utilized in specialized research and development, its unique chemical structure—incorporating both a halogenated ethyl group and a carbamate functional group—necessitates a dual-pronged approach to waste management. Adherence to these protocols is critical not only for regulatory compliance under the Resource Conservation and Recovery Act (RCRA) but also for ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Identification and Risk Assessment
Understanding the inherent risks of 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate is the foundation of its safe handling and disposal. This compound is classified as a hazardous substance requiring careful management.
The primary hazards are rooted in its carbamate structure and its status as a halogenated organic compound. Carbamates, as a class, are recognized for their toxicity, with many being regulated as pesticides or their precursors.[1][2] The trifluoroethyl group designates it as a halogenated compound, which has specific disposal requirements to prevent the formation of toxic byproducts during waste processing.[3][4]
Key Safety and Property Data:
| Property | Value / Information | Source(s) |
| IUPAC Name | 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate | [5] |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [5] |
| GHS Hazards | Suspected of causing cancer (Carcinogenicity, Category 2). Causes serious eye irritation (Category 2A). May be harmful if swallowed. May cause allergic skin reactions. | [6][7] |
| Physical State | Crystalline solid | [7] |
| Melting Point | 56 - 58 °C (133 - 136 °F) | [7] |
| Incompatibilities | Strong oxidizing agents, strong bases. | [8][9] |
| Combustion Products | May produce poisonous gases in a fire, including nitrogen oxides and gaseous hydrogen fluoride. | [8][9] |
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Before handling the compound or its waste, the following PPE is mandatory to prevent exposure. The rationale for each piece of equipment is to create a comprehensive barrier against the identified chemical hazards.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield. This is critical to protect against the compound's potential to cause serious eye irritation.[7][10]
-
Hand Protection: Use nitrile gloves. Carbamate compounds can potentially be absorbed through the skin, so robust glove protection is essential.[3][8]
-
Body Protection: A standard laboratory coat must be worn to protect against incidental skin contact and contamination of personal clothing.[3]
-
Respiratory Protection: All handling of solid compound and initial preparation of waste containers should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[3][11]
Waste Segregation: The Core Principle of Compliant Disposal
Proper segregation is the most critical step in the disposal workflow. Failure to segregate correctly can result in dangerous chemical reactions, non-compliant disposal, and significantly increased disposal costs.[4] 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate waste must never be mixed with non-halogenated waste streams.[4][12]
The following workflow diagram illustrates the decision-making process for proper waste segregation and handling.
Caption: Waste Disposal Workflow for 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate.
Step-by-Step Disposal Procedure
This protocol covers the disposal of the pure solid compound, contaminated disposable labware, and solutions containing the compound.
-
Container Preparation:
-
Obtain a designated "Halogenated Organic Waste" container from your institution's waste management or EHS department.[3][11] This container should be made of a compatible material (e.g., polyethylene) and have a secure, threaded cap.[12][13]
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[11]
-
-
Disposing of Solid Waste:
-
Carefully transfer any unused or waste solid 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate into the prepared waste container inside a chemical fume hood.
-
Disposable items heavily contaminated with the solid (e.g., weigh paper, contaminated gloves, pipette tips) should also be placed directly into this container.
-
-
Disposing of Solutions:
-
If the compound is in a solvent, it must be disposed of in a liquid halogenated waste container.
-
Crucially, never mix halogenated and non-halogenated solvents. [4] Even trace amounts of a halogenated compound require the entire mixture to be treated as halogenated waste.[4]
-
Carefully pour the waste solution into the designated liquid halogenated waste container. Leave at least 10% headspace in the container to allow for vapor expansion.[14]
-
-
Labeling and Documentation:
-
On the hazardous waste label, clearly write the full chemical name: "2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate." Do not use abbreviations or chemical formulas.[12]
-
If disposing of a solution, list all chemical constituents, including solvents and water, with their approximate percentages.[14] Accurate labeling is a legal requirement and is vital for the safety of waste handlers.[15]
-
-
Storage Prior to Pickup:
-
Keep the waste container tightly closed at all times, except when you are actively adding waste.[11][12][15]
-
Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA).[11][15] This area must be at or near the point of generation and away from incompatible materials.[15]
-
Ensure the container is within secondary containment to mitigate potential leaks or spills.
-
-
Final Disposal:
-
Once the container is full (approximately 90% capacity), or if it has been accumulating for an extended period (check your institution's policy, often up to 12 months), arrange for disposal.[15]
-
Contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup.[11][16] Do not transport the waste yourself.[16]
-
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action to mitigate harm.
-
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency EHS number immediately.[11]
-
For small, manageable spills: Wearing appropriate PPE, contain the leak and absorb the material with an inert absorbent (e.g., vermiculite, sand).[11]
-
Scoop the absorbent material and spilled compound into a sealable bag or container.
-
Label the container as "Hazardous Waste" with the chemical name and dispose of it according to the procedures in Section 4.[16]
-
-
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]
-
Skin: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and water.[8][10] Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][10]
-
Regulatory Framework
The disposal of 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Due to its chemical nature, it falls under regulations for both halogenated organic compounds and carbamate wastes.[1][11] These regulations include Land Disposal Restrictions (LDRs), which mandate that such hazardous wastes be treated using the Best Demonstrated Available Technology (BDAT) to minimize environmental and health risks before they can be land-disposed.[1][2] Your institution's EHS department manages the ultimate disposal in accordance with these federal and state laws.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
- Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register, U.S. Environmental Protection Agency.
- Halogenated Solvents in Laboratories.
- EPA Issues Rule on Carbamate Wastes. U.S. Environmental Protection Agency News Releases.
- Disposal Standards. Department of Biology, University of York.
- Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services.
- Right to Know - Hazardous Substance Fact Sheet (Metolcarb). New Jersey Department of Health.
- Safety Data Sheet - 2,2,2-Trifluoroethyl methacryl
- Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions. U.S. Environmental Protection Agency NEPIN.
- Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. U.S. Environmental Protection Agency NEPIN.
- Safety Data Sheet - 2,2,2-Trifluoroethanol. Thermo Fisher Scientific.
- Navigating the Disposal of FTI 276 TFA: A Guide for Labor
- Second Emergency Revision of the Land Disposal Restrictions (LDR) Treatment Standards for Listed Hazardous Wastes From Carbamate Production. Federal Register, GovInfo.
- Safety Data Sheet - N-(4-Methylphenyl)carbamic acid ethyl ester. Sigma-Aldrich.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Safety Data Sheet - Ethyl carbam
- Labor
- 2,2,2-trifluoroethyl N-(4-methylphenyl)
- Safety Data Sheet - 2,2,2-Trifluoroethyl p-toluenesulfon
- Safety Data Sheet - N-Methyl-n-(2,2,2-trifluoroethyl)amine. Combi-Blocks.
Sources
- 1. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 2. epa.gov [epa.gov]
- 3. hscprep.com.au [hscprep.com.au]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate - C10H10F3NO2 | CSSB00000178540 [chem-space.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nj.gov [nj.gov]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. combi-blocks.com [combi-blocks.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 14. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. vumc.org [vumc.org]
Personal protective equipment for handling 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate
This guide is structured to serve as an operational standard operating procedure (SOP) for the handling of 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate .
As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a risk-based operational framework . This compound belongs to a class of fluorinated carbamates where the primary risks stem not just from the parent molecule, but from its potential metabolic and hydrolytic byproducts—specifically 2,2,2-trifluoroethanol (TFE) .
Executive Safety Analysis (The "Why")
Before handling this compound, researchers must understand the Structure-Activity Relationship (SAR) driving the safety requirements.
-
The Carbamate Motif: Aryl carbamates are often designed as stable ureas or prodrugs. While generally less acutely toxic than N-methyl carbamate pesticides (which inhibit acetylcholinesterase), they possess significant biological activity and can act as sensitizers.
-
The Trifluoroethyl Group (The Hidden Risk): This is the critical safety factor. Upon hydrolysis (enzymatic or environmental), this moiety acts as a leaving group, releasing 2,2,2-trifluoroethanol (TFE) .
-
Insight: TFE is a known reproductive toxin (testicular toxicity) and hematologic toxin. Therefore, this compound must be handled with the rigor reserved for Reproductive Hazards .
-
-
Lipophilicity: The fluorine atoms increase the compound's lipophilicity, enhancing its ability to penetrate the skin barrier compared to non-fluorinated analogs.
Personal Protective Equipment (PPE) Matrix
This system uses a Barrier-Redundancy Approach . Do not rely on single layers for fluorinated organics in solution.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection (Dry Solid) | Nitrile (Double Layer) (Min thickness: 5 mil) | Sufficient for incidental contact with the solid powder. The outer glove protects against contamination; the inner glove maintains a clean environment. |
| Hand Protection (In Solution) | Laminate / Barrier Gloves (e.g., Silver Shield® or Ansell Barrier®) | Fluorinated solvents and solutes can permeate standard nitrile. If dissolving in DCM or DMF, laminate gloves are mandatory to prevent breakthrough. |
| Respiratory | Fume Hood (Primary) Class II, Type A2 or B2 | Volatility is low for the solid, but dust generation is a risk. Do not handle on an open bench. |
| Respiratory (Spill/Emergency) | Full-Face Respirator w/ OV/P100 Cartridge | In the event of a spill outside the hood, organic vapor (OV) protection is required due to the potential release of volatile fluorinated byproducts. |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient. Fluorinated compounds can cause severe corneal damage; a seal against the face is required. |
| Body | Tyvek® Lab Coat / Apron | Standard cotton coats absorb liquids. Use a chemically resistant overlay if handling volumes >100 mg. |
Operational Protocol: Step-by-Step
Phase A: Preparation & Weighing
-
Static Control: Fluorinated powders are notoriously static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder scattering (aerosolization).
-
Containment: Weigh only inside a certified chemical fume hood. If the balance is outside, use a closed transfer vessel (pre-tared vial).
Phase B: Solubilization & Reaction
-
Solvent Selection: This compound is likely soluble in Dichloromethane (DCM), Ethyl Acetate, and DMSO.
-
Warning: Avoid using alcohols (Methanol/Ethanol) with strong bases, as transesterification can release free 2,2,2-trifluoroethanol immediately.
-
-
Temperature Control: Do not heat above 50°C in an open vessel. Fluorinated esters can be volatile or sublime.
Phase C: Waste & Disposal[1]
-
Segregation: Do not mix with general organic waste if possible. Use a dedicated "Halogenated / Fluorinated Waste" stream.
-
Incineration Requirement: Label the waste container clearly: "Contains Fluorinated Organics - Requires High-Temperature Incineration." Standard incineration may produce Hydrogen Fluoride (HF) if not properly scrubbed.
Emergency Response & Exposure Logic
The following diagram illustrates the decision logic for exposure events, emphasizing the difference between solid and solution exposure.
Figure 1: Exposure Response Decision Tree. Note the critical distinction in handling liquid solutions, where solvents act as a vehicle for rapid skin absorption.
References & Authority
The protocols above are derived from the intersection of standard carbamate handling and specific fluorinated compound toxicology.
-
Sigma-Aldrich (Merck). Safety Data Sheet: 2,2,2-Trifluoroethyl N-phenylcarbamate analogs. (General Hazard Class: Skin Irrit. 2; Eye Irrit.[1] 2A).
-
Source:
-
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2,2,2-Trifluoroethanol (Metabolite Risk).
-
Source:
-
-
ECHA (European Chemicals Agency). Registration Dossier: Trifluoroethanol - Reproductive Toxicity Classifications.
-
Source:
-
-
Prudent Practices in the Laboratory. Handling of High-Potency Compounds and Fluorinated Organics. National Academies Press.
-
Source:
-
Disclaimer: This document provides technical guidance based on the chemical class properties of fluorinated carbamates. It does not replace the specific Safety Data Sheet (SDS) provided by your chemical vendor. Always conduct a local Risk Assessment before experimentation.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
